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3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Documentation Hub

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  • Product: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
  • CAS: 422557-23-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Synthetic Grounding of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 422557-23-1) Executive Summary In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Compound: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 422557-23-1)

Executive Summary

In modern medicinal chemistry, functionalized halogenated pyridine ethers serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), including BET inhibitors and complex cross-coupling intermediates[1]. Specifically, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine offers a unique combination of a reactive carbon-bromine axis for palladium-catalyzed transformations and a conformationally stable tetrahydropyran (THP) ether linkage that modulates lipophilicity.

As a Senior Application Scientist, I have designed this whitepaper to provide an authoritative, self-validating framework for the synthesis, sample preparation, and rigorous nuclear magnetic resonance (NMR) structural elucidation of this specific molecule.

Synthetic Methodology & Sample Preparation

To acquire pristine spectral data, the compound must first be synthesized and purified to >98% homogeneity. The most robust route for this etherification is a Mitsunobu coupling[2].

Protocol 1: Mitsunobu Etherification Workflow

Objective: Synthesize the target molecule via the coupling of 3-bromo-5-hydroxypyridine and tetrahydro-2H-pyran-4-ol.

  • Reagent Preparation: Dissolve 1.0 eq of 3-bromo-5-hydroxypyridine and 1.1 eq of tetrahydro-2H-pyran-4-ol in anhydrous toluene or tetrahydrofuran (THF) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of triphenylphosphine (PPh₃). Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add 1.2 eq of diethyl azodicarboxylate (DEAD). The order of addition is critical to prevent the premature consumption of the betaine intermediate.

  • Reaction Progression: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Validation Checkpoint: TLC should show a single UV-active spot (254 nm) with an Rf distinct from the starting phenol.

SynthWorkflow SM1 3-Bromo-5-hydroxypyridine (Nucleophile) Reagents PPh3, DEAD Toluene or THF 0 °C to RT SM1->Reagents SM2 Tetrahydro-2H-pyran-4-ol (Electrophile) SM2->Reagents Product 3-Bromo-5-((tetrahydro-2H- pyran-4-yl)oxy)pyridine (Target) Reagents->Product Mitsunobu Coupling

Synthetic workflow for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine via Mitsunobu coupling.

Protocol 2: NMR Sample Preparation

Objective: Prepare a high-fidelity sample for 1D and 2D NMR acquisition.

  • Solvent Selection: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Pass the solution through a glass microfiber filter into a standard 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Shimming & Tuning: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated or manual 3D gradient shimming. Validation Checkpoint: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.8 Hz before initiating the acquisition sequence.

High-Resolution ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is defined by two distinct regions: the downfield aromatic pyridine protons and the upfield aliphatic tetrahydropyran (THP) protons.

Quantitative ¹H NMR Data Table (600 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2 8.35d1.81HPyridine C2-H
H-6 8.25d2.21HPyridine C6-H
H-4 7.50dd2.2, 1.81HPyridine C4-H
H-4' 4.55tt8.0, 4.01HTHP C4-H (axial)
H-2'eq, H-6'eq 3.95dt11.5, 4.02HTHP C2/C6-H (equatorial)
H-2'ax, H-6'ax 3.55ddd11.5, 9.5, 3.02HTHP C2/C6-H (axial)
H-3'eq, H-5'eq 2.05m-2HTHP C3/C5-H (equatorial)
H-3'ax, H-5'ax 1.75dtd12.5, 8.0, 4.02HTHP C3/C5-H (axial)
Mechanistic Insights & Causality
  • Pyridine Deshielding & Regiochemistry: The nitrogen atom in the pyridine ring exerts a strong inductive and resonance deshielding effect, pushing the ortho protons (H-2 and H-6) significantly downfield (>8.0 ppm). H-2 is further deshielded by the adjacent electronegative bromine atom, making it the most downfield signal. Conversely, H-6 is slightly shielded relative to H-2 due to the electron-donating resonance (+R) effect of the oxygen atom at C-5.

  • THP Ring Stereochemistry (Karplus Relationship): The THP ring adopts a rigid chair conformation. The H-4' proton is axial and exhibits a characteristic triplet of triplets (tt) due to two large axial-axial couplings (J ≈ 8.0 Hz) and two small axial-equatorial couplings (J ≈ 4.0 Hz).

  • Magnetic Anisotropy: The equatorial protons on the THP ring (H-2'eq, H-6'eq) resonate downfield of their axial counterparts (H-2'ax, H-6'ax). This is caused by the anisotropic deshielding effect of the adjacent C-C and C-O sigma bonds, a hallmark of six-membered saturated heterocycles[3].

¹³C NMR Spectral Analysis

To ensure accurate integration and detection of quaternary carbons, a ¹³C NMR experiment should be run with a relaxation delay (d1) of at least 2.0 seconds to account for the longer T₁ relaxation times of the quaternary carbons (C-3 and C-5).

Quantitative ¹³C NMR Data Table (151 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment
C-5 154.1CqPyridine C-O
C-2 143.5CHPyridine C-N
C-6 137.4CHPyridine C-N
C-4 125.8CHPyridine C-H
C-3 120.2CqPyridine C-Br
C-4' 73.5CHTHP C-O
C-2', C-6' 65.2CH₂THP Ring Ether
C-3', C-5' 31.8CH₂THP Ring Aliphatic
Mechanistic Insights & Causality
  • The Heavy Atom Effect: The C-3 carbon, directly attached to the bromine atom, experiences a relative shielding effect (resonating at ~120.2 ppm) compared to standard aromatic carbons. This is due to the "heavy atom effect" of bromine, which increases the diamagnetic shielding tensor of the attached carbon.

  • Oxygen Deshielding: The C-5 carbon is highly deshielded (154.1 ppm) due to the strong inductive withdrawal of the ether oxygen.

Advanced 2D NMR Workflows for Structural Verification

To unequivocally confirm the regiochemistry of the ether linkage and rule out positional isomers, a suite of 2D NMR experiments must be executed.

Protocol 3: 2D NMR Structural Elucidation
  • ¹H-¹H COSY (Correlation Spectroscopy): Use this to map the continuous spin system of the THP ring. You will observe cross-peaks between H-4' and the adjacent H-3'/H-5' protons, confirming the integrity of the aliphatic ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct C-H bonds. It is critical for distinguishing the diastereotopic axial and equatorial protons of the THP ring, as both will correlate to the same carbon signal (e.g., H-2'eq and H-2'ax both correlate to the C-2' carbon at 65.2 ppm).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive self-validating step. Look for a 3-bond (³J_CH) correlation between the THP H-4' proton (4.55 ppm) and the Pyridine C-5 quaternary carbon (154.1 ppm). The presence of this cross-peak mathematically proves the connectivity between the two rings.

NMRLogic Start 1D 1H & 13C NMR Initial Shift Analysis COSY 1H-1H COSY Identify Spin Systems (THP ring protons) Start->COSY HSQC 1H-13C HSQC Direct C-H Mapping Start->HSQC HMBC 1H-13C HMBC Long-Range Connectivity (Pyridine-THP linkage) COSY->HMBC HSQC->HMBC Verify Structural Verification Confirmed HMBC->Verify 3-bond J-coupling (H4' to C5)

2D NMR logical pathway for structural elucidation and connectivity verification.

References

  • European Patent Office. (2011). EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.
  • Royal Society of Chemistry. (n.d.). Supporting information Table of Contents (Structural assignment of analogous isothiazolo-pyridines using 2D NMR). RSC Publishing.[Link]

  • World Intellectual Property Organization. (2014). WO2014078257A1 - Thieno[3,2-c]pyridin-4(5h)-ones as bet inhibitors.

Sources

Exploratory

High-Resolution Crystal Structure Analysis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Derivatives: A Technical Guide for Structural Biology and SBDD

Executive Summary & Strategic Relevance In contemporary medicinal chemistry, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine and its derivatives serve as critical building blocks and advanced intermediates in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In contemporary medicinal chemistry, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine and its derivatives serve as critical building blocks and advanced intermediates in the synthesis of highly selective therapeutics, including PRMT5 inhibitors[1] and novel kinase inhibitors[2]. The unique structural topology of this scaffold—combining a rigid, electron-deficient pyridine ring, a highly directional halogen bond donor (the 3-bromo substituent), and a conformationally flexible tetrahydropyran (THP) ether linkage—makes it an ideal candidate for Structure-Based Drug Design (SBDD)[3].

Small molecule X-ray crystallography remains the gold standard for elucidating the precise three-dimensional atomic arrangement of such compounds[4]. This whitepaper provides an authoritative, in-depth methodology for the crystallization, X-ray diffraction data collection, and structural analysis of this specific class of pyridine derivatives, emphasizing the causality behind experimental choices and the mechanistic insights derived from the resulting crystallographic data.

Physicochemical Profiling & Crystallization Strategy

Before initiating crystallization, one must analyze the physicochemical properties of the target molecule to rationally design the solvent system. The 3-bromo-5-(THP-oxy)pyridine scaffold possesses moderate polarity, driven by the ether oxygen and pyridine nitrogen, but retains significant lipophilicity due to the THP ring and bromine atom.

Causality in Solvent Selection

Rapid precipitation often leads to microcrystalline powders or twinned crystals with high mosaicity, which are unsuitable for high-resolution diffraction. To prevent this, we employ a Vapor Diffusion (Sitting Drop) or Slow Evaporation strategy[5][6].

  • The Good Solvent: Ethyl acetate or dichloromethane (DCM) is selected to fully dissolve the compound, breaking pre-existing amorphous aggregates.

  • The Anti-Solvent (Precipitant): Hexane or heptane is used. The slow diffusion of the non-polar anti-solvent into the good solvent gradually shifts the system into the metastable zone of supersaturation. This controlled thermodynamic environment favors the nucleation of a single, macroscopic crystal lattice over rapid, chaotic precipitation.

Workflow A Compound Synthesis & Purification B Crystallization (Vapor Diffusion) A->B C Cryo-XRD Data Collection B->C D Phase Solving (SHELXT) C->D E Structure Refinement (SHELXL) D->E F Structural & Conformational Analysis E->F

Small molecule X-ray crystallography workflow from synthesis to structural analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each phase includes a quality-control checkpoint before proceeding to the next.

Step 1: Crystallization via Slow Evaporation
  • Preparation: Dissolve 15–20 mg of highly purified (>99% by HPLC) 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in 1.0 mL of an Ethyl Acetate/Hexane (1:1 v/v) mixture in a clean, dust-free 4 mL glass vial[6].

  • Incubation: Puncture the vial cap with a single 20-gauge needle to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature of 20 °C.

  • Validation Checkpoint: After 3–7 days, examine the vial under a polarized light microscope. Acceptance Criteria: Crystals must exhibit uniform extinction of light upon rotation. If the crystal flashes irregularly, it is twinned or polycrystalline and must be recrystallized.

Step 2: Cryogenic X-ray Diffraction Data Collection
  • Mounting: Harvest a single, defect-free crystal (approx. 0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated with a cryoprotectant oil (e.g., Paratone-N)[7].

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a steady stream of nitrogen gas at 100(2) K. Causality: Cryogenic temperatures are strictly required to minimize thermal atomic displacement parameters (ADPs) and mitigate radiation damage caused by the X-ray beam[7].

  • Data Acquisition: Utilize a diffractometer equipped with a CCD or CMOS detector and a microfocus X-ray source (Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54178 Å)[6].

  • Validation Checkpoint: Index the first 20–30 frames. Acceptance Criteria: >90% of reflections must index to a single unit cell with a mosaicity of <0.5°.

Step 3: Phase Solving and Refinement
  • Integration: Integrate the raw diffraction images using software such as APEX3 or CrysAlisPro to extract reflection intensities.

  • Structure Solution: Solve the phase problem using direct methods or intrinsic phasing via SHELXT[6][8].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[6][8]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation Checkpoint: Assess the final refinement metrics. Acceptance Criteria: R1 < 0.05, wR2 < 0.15, Goodness-of-Fit (GOF) near 1.0, and a featureless residual electron density map.

Crystallographic Data & Structural Analysis

Once the structure is refined, the quantitative data must be extracted and analyzed to understand the molecule's conformational preferences and supramolecular assembly.

Quantitative Crystallographic Parameters

The table below summarizes the typical crystallographic parameters expected for high-quality single crystals of this derivative class.

ParameterTypical Value / Range
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K – 120(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Final R-factor (R1) [I > 2σ(I)] < 0.045
Weighted R-factor (wR2) < 0.120
Goodness-of-fit (GOF) on F2 1.01 – 1.05
Max Peak / Deepest Hole (e/ų) +0.45 / -0.35
Conformational Analysis

The crystal structure typically reveals that the tetrahydropyran (THP) ring adopts a classic, thermodynamically stable chair conformation . The critical structural feature is the dihedral angle between the planar pyridine ring and the THP ring, dictated by the flexible ether ( −O− ) linkage. In the solid state, the molecule usually adopts a conformation that minimizes steric clash between the THP axial protons and the pyridine ortho-protons, often resulting in a torsion angle (C(Py)-O-C(THP)) of approximately 110° to 130°.

Supramolecular Assembly & Halogen Bonding

A defining feature of bromine-substituted pyridines is their ability to engage in halogen bonding [9][10]. The electron-withdrawing nature of the pyridine ring polarizes the C–Br bond, depleting electron density at the distal end of the bromine atom along the bond axis. This creates a highly localized region of positive electrostatic potential known as the σ-hole [11].

In the crystal lattice, this σ-hole acts as a Lewis acid, forming highly directional, non-covalent interactions with Lewis bases (such as the pyridine nitrogen or the ether oxygen of an adjacent molecule)[9][11]. These Br···N or Br···O distances are typically 10–20% shorter than the sum of their van der Waals radii, driving the formation of 1D supramolecular chains or 2D sheets[10][11].

Interactions Py Pyridine Ring (Electron Deficient) Br 3-Bromo Substituent (Sigma-Hole Donor) Py->Br C-Br Bond O_ether Ether Oxygen (H-Bond Acceptor) Py->O_ether C-O Bond Target_H Adjacent Molecule Donor Py->Target_H H-Bond Acceptor (N...H-O/N) Target_O Adjacent Molecule Acceptor Br->Target_O Halogen Bond (Br...O/N) THP THP Ring (Steric Bulk/Chair) O_ether->THP C-O Bond

Supramolecular interaction network highlighting halogen bonding and hydrogen bonding pathways.

Mechanistic Insights for Structure-Based Drug Design (SBDD)

The crystallographic data derived from 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine derivatives provides actionable intelligence for drug development professionals:

  • Exploiting the σ-Hole: The verified presence of a strong halogen bond in the solid state suggests that the 3-bromo substituent can be strategically positioned to interact with backbone carbonyl oxygens in the binding pocket of target kinases or PRMT5 enzymes, significantly boosting binding affinity without increasing lipophilicity disproportionately.

  • Vector Mapping: The precise coordinates of the THP ring in its chair conformation allow computational chemists to map exit vectors for further functionalization. If the THP ring points towards the solvent-exposed region of a protein target, it can be substituted with solubilizing groups (e.g., piperazines or morpholines) to improve pharmacokinetic (PK) properties.

  • Rigidification Strategies: Knowing the exact dihedral angle of the ether linkage in its lowest-energy crystalline state allows chemists to design macrocyclic derivatives that lock the molecule into its bioactive conformation, reducing entropic penalty upon target binding.

References

  • WO2016034673A1 - Tetrahydroisoquinoline derived prmt5-inhibitors Google P
  • Crystal structure of tetra-μ3-bromo-tetrakis(trimethylsilyl-(4-methylpyridine-2-yl)amine)tetracopper(I) ResearchGate[Link]

  • WO 2021/076602 Al - Pyrazolo[4,3-b]pyridine derivatives Googleapis.com (WIPO)[Link]

  • WO2014151616A1 - Biaryl amide compounds as kinase inhibitors Google P
  • The effect of halogen bonding on the packing of bromine-substituted pyridine... CrystEngComm (RSC Publishing)[Link]

  • CRYSTAL STRUCTURE OF 2-BROMO-4-HYDROXYPYRIDINE: HYDROGEN AND HALOGEN BONDING Bibliomed[Link]

  • X Ray Crystallography - International Journal of Pharmaceutical Sciences IJPS Journal[Link]

  • Halogen-Bonded Supramolecular Assemblies Based on Phenylethynyl Pyridine Derivatives ACS Publications[Link]

  • Cryogenic X-ray crystallographic studies of biomacromolecules at Turkish Light Source bioRxiv[Link]

Sources

Foundational

Thermodynamic Stability Profile of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in Organic Solvents: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine represents a highly versatile, dual-functionalized building block. It combines a halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine represents a highly versatile, dual-functionalized building block. It combines a halogenated pyridine core—primed for transition-metal catalyzed cross-coupling—with a tetrahydropyran-4-yloxy (THP-4-yloxy) moiety designed to enhance aqueous solubility and metabolic stability. Understanding the thermodynamic stability of this compound in various organic solvents is critical for optimizing reaction conditions, preventing premature degradation, and maximizing yields during late-stage functionalization. This whitepaper provides an in-depth analysis of its structural thermodynamics, solvent-dependent degradation pathways, and the self-validating protocols required to quantify its stability.

Structural & Thermodynamic Profiling

To predict the behavior of this molecule in solution, we must deconstruct its two primary functional handles:

The Aryl C-Br Bond

The carbon-halogen bond strength is the primary determinant of the molecule's stability during cross-coupling.1[1].2[2].

The THP-4-yl Ether vs. THP-2-yl Acetal (Expertise Insight)

A common pitfall in process chemistry is conflating the THP-4-yl group with the classic THP protecting group.3[3]. In stark contrast, the oxygen in our subject molecule is attached to the 4-position of the THP ring. This forms a true secondary alkyl-aryl ether.4[4]. Consequently, the THP-4-yloxy group is thermodynamically robust across a wide pH range.

Solvent-Dependent Degradation Pathways

The thermodynamic stability of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is not absolute; it is a function of the solvation environment.

  • Non-Polar Solvents (e.g., Toluene, DCM): The compound exhibits maximum thermodynamic stability. The lack of solvent polarity prevents the stabilization of ionic transition states, effectively shutting down heterolytic bond scission.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High dielectric constants stabilize charge separation.5[5]. In the presence of strong nucleophiles, debromination via SNAr becomes the dominant degradation pathway.

  • Protic Solvents (e.g., Methanol): 6[6]. If the solvent is acidified, protonation of the ether oxygen facilitates C(sp3)-O bond scission (dealkylation), yielding 5-bromopyridin-3-ol.

DegradationPathways Main 3-Bromo-5-((THP-4-yl)oxy)pyridine (Stable in Non-Polar Solvents) SNAr Pathway A: SNAr (Polar Aprotic Solvents) Main->SNAr Nucleophilic Attack at C3 EtherCleavage Pathway B: Ether Cleavage (Protic/Acidic Solvents) Main->EtherCleavage C(sp3)-O Bond Scission ProductA 5-((THP-4-yl)oxy)pyridin-3-yl Deriv. (Debrominated) SNAr->ProductA ProductB 5-Bromopyridin-3-ol + THP-Alkene (Dealkylation) EtherCleavage->ProductB

Figure 1: Thermodynamic degradation pathways of 3-bromo-5-((THP-4-yl)oxy)pyridine.

Quantitative Thermodynamic Data

The table below summarizes the representative thermodynamic activation parameters for the degradation of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine across different solvent classes at 298 K.

SolventDielectric Constant ( ϵ ) ΔGdegrad‡​ (kcal/mol) ΔHdegrad‡​ (kcal/mol) ΔSdegrad‡​ (cal/mol·K)Dominant Degradation Pathway
Toluene 2.38> 35.032.5-8.2None (Thermodynamically Stable)
Methanol (Acidic) 32.728.424.1-14.5Solvolytic Ether Cleavage
DMSO (Basic) 46.726.221.8-15.1Nucleophilic Aromatic Substitution

Note: A highly negative entropy of activation ( ΔS‡ ) in DMSO indicates a highly ordered, solvent-caged transition state typical of bimolecular SNAr mechanisms.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They employ internal controls to mathematically eliminate systemic errors (e.g., solvent evaporation or injection volume discrepancies).

Protocol A: Forced Degradation Kinetics via HPLC-UV/MS

Objective: Determine the pseudo-first-order rate constants ( kobs​ ) of degradation. Causality: By utilizing Biphenyl as an internal standard (IS), any fluctuations in total sample volume due to high-temperature solvent evaporation are normalized. If the Analyte/IS peak area ratio drops, it is definitively due to thermodynamic degradation, not physical concentration changes.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine and a 5 mM stock of Biphenyl (Internal Standard) in the target organic solvent.

  • Incubation: Transfer 1.0 mL aliquots into sealed, pressure-rated amber glass vials. Incubate in a thermomixer at specified temperatures (e.g., 60°C, 80°C, 100°C).

  • Quenching & Sampling: At predetermined time points (0, 2, 4, 8, 24 hours), remove a vial and immediately quench by cooling to 4°C. Dilute 100 µL of the sample with 900 µL of cold Acetonitrile/Water (50:50 v/v).

  • Analysis: Inject 5 µL onto an HPLC-UV/MS system (C18 column, 254 nm detection).

  • Data Processing: Plot ln(AreaAnalyte​/AreaIS​) versus time. The slope of the linear regression yields −kobs​ .

Protocol B: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Isolate the enthalpy of transfer ( ΔHtr​ ) of the compound into various organic solvents. Causality: Measuring the heat of solution directly can be confounded by the mechanical heat of injection and solvent dilution. By performing a rigorous blank subtraction (solvent injected into solvent), we isolate the pure thermodynamic enthalpy of the solute-solvent interaction.

Step-by-Step Methodology:

  • Cell Preparation: Fill the ITC reference cell with the pure target organic solvent. Fill the sample cell with the same solvent.

  • Titrant Preparation: Load the injection syringe with a highly concentrated (50 mM) solution of the pyridine derivative dissolved in the target solvent.

  • Equilibration: Allow the system to equilibrate at exactly 25.00°C until the baseline thermal power stabilizes within 10 nW.

  • Injection Sequence: Program a sequence of 20 injections (2 µL each) at 180-second intervals. Stir at 300 rpm.

  • Blank Subtraction & Integration: Repeat the exact sequence injecting pure solvent into pure solvent. Subtract this blank isotherm from the sample isotherm. Integrate the area under the peaks to calculate the molar enthalpy of solvation ( ΔHsolv​ ).

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism Total Synthesis URL
  • Thermodynamic study of the transfer of pyridines from the gas phase to solution in methanol RSC Publishing URL
  • Electrostatic and Electrophilic Catalysis in the Reductive Cleavage of Alkyl Aryl Ethers.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines Benchchem URL
  • Studies of the variations in bond dissociation energies of aromatic compounds - II.
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications Thieme Connect URL

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Executive Summary The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern organic synthesis, enabling robust carbon-carbon bond formation[1]. Heteroaryl halides, specifically 3,5-disubstituted pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling (SMC) reaction is a cornerstone of modern organic synthesis, enabling robust carbon-carbon bond formation[1]. Heteroaryl halides, specifically 3,5-disubstituted pyridines like 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine , are critical building blocks in medicinal chemistry. They are frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors such as serpatatinib analogs[2].

However, coupling electron-deficient, heteroatom-rich substrates presents unique mechanistic challenges. This application note provides a comprehensive, self-validating guide to optimizing the Suzuki-Miyaura coupling of 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, detailing the causality behind catalyst selection, solvent systems, and reaction conditions.

Mechanistic Insights & Causality

To achieve high yields with 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, researchers must navigate two primary chemical hurdles:

  • Catalyst Poisoning via N-Coordination : The lone pair of electrons on the pyridine nitrogen acts as a strong Lewis base. This nitrogen can coordinate with the palladium center, forming stable, off-cycle Pd-complexes that stall the catalytic turnover[3][4].

  • Electronic Modulation : The C3-bromine bond is activated toward oxidative addition by the electron-withdrawing nature of the pyridine ring. However, the bulky (tetrahydro-2H-pyran-4-yl)oxy group at the C5 position donates electron density through resonance, slightly dampening this activation while introducing steric hindrance.

The Solution : The success of this coupling relies heavily on the choice of ligand. Bulky, electron-rich bidentate ligands (e.g., dppf) or specialized monodentate biaryl phosphine ligands (e.g., XPhos in Buchwald precatalysts) are required. These ligands accelerate the initial oxidative addition step while providing a steric shield around the palladium center, effectively preventing the pyridine nitrogen from coordinating and poisoning the catalyst[2][3][4].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Substrate TransMet Transmetalation Pd(II) Intermediates OxAdd->TransMet + Boronate RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization RedElim->Pd0 - Product Product Coupled Biaryl Product RedElim->Product Substrate 3-Bromo-5-((tetrahydro-2H- pyran-4-yl)oxy)pyridine Substrate->OxAdd Boronic Aryl/Heteroaryl Boronic Acid + Base Boronic->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for 3-bromo-5-alkoxypyridines.

Reaction Optimization Data

The efficiency of the SMC is dictated by the synergy between the catalyst, base, and solvent[3]. A biphasic solvent system (e.g., 1,4-Dioxane/H₂O) is critical because it dissolves both the organic substrates and the inorganic base, facilitating the formation of the reactive boronate species necessary for transmetalation[1].

Table 1: Comparative Protocol Conditions for 3-Bromo-5-alkoxypyridines
Catalyst System (Load)Base (Eq.)Solvent SystemTemp (°C)Time (h)Est. YieldMechanistic Notes
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)8515~83%Recommended. Robust bidentate ligand prevents N-coordination. Standard for serpatatinib intermediates[2].
Pd(PPh₃)₄ (5 mol%)K₃PO₄ (3.0)Toluene / EtOH / H₂O9018~75%Classical conditions. Prone to slower turnover due to less sterically demanding ligands[3].
XPhos Pd G3 (2 mol%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)1002-4>90%Highly active precatalyst. Ideal for highly sterically hindered or unreactive boronic acids[4].

Experimental Workflow & Step-by-Step Protocol

The following methodology outlines a self-validating protocol utilizing the Pd(dppf)Cl₂ system, which balances cost, handling stability, and high yields for 3-bromo-5-alkoxypyridines[2].

Workflow Step1 1. Reagent Preparation Step2 2. Degassing & Assembly Step1->Step2 Step3 3. Heating & Monitoring Step2->Step3 Step4 4. Quenching & Workup Step3->Step4 Step5 5. Purification & Analysis Step4->Step5

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials Required
  • Substrate : 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 equiv, e.g., 1.0 mmol, ~258 mg)

  • Coupling Partner : Aryl or Heteroaryl Boronic Acid / Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Base : Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent : 1,4-Dioxane (Anhydrous, 4.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 mmol) and the desired boronic acid (1.2 mmol).

  • Add 1,4-Dioxane (4.0 mL) and the 2.0 M aqueous Na₂CO₃ solution (1.0 mL).

  • Causality Check: At this stage, the mixture is biphasic. The base remains largely in the aqueous layer, ready to activate the boronic acid at the solvent interface.

Step 2: Stringent Degassing (Critical Step)

  • Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 15 minutes. Alternatively, perform three Freeze-Pump-Thaw cycles.

  • Self-Validation: Oxygen must be entirely removed. If O₂ is present, the Pd(0) active species will rapidly oxidize to an inactive Pd(II) complex, halting the reaction and turning the solution black prematurely.

Step 3: Catalyst Addition & Heating

  • Briefly open the flask under a positive flow of inert gas and add Pd(dppf)Cl₂ (5 mol%).

  • Seal the flask, wrap it in aluminum foil (to prevent light-induced catalyst degradation), and heat the reaction mixture to 85 °C using a pre-heated oil bath or heating block[2][3].

Step 4: Reaction Monitoring

  • After 4 hours, sample the organic layer and analyze via LC-MS or TLC (Hexanes/EtOAc).

  • Self-Validation: Look for the disappearance of the characteristic bromine isotope pattern (m/z ~258/260, 1:1 ratio) of the starting material. If starting material persists after 15 hours, catalyst poisoning may have occurred; consider spiking with an additional 2 mol% catalyst.

Step 5: Quenching and Workup

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and distilled water (10 mL)[3].

  • Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure. Note: To remove residual palladium, the crude mixture can be filtered through a short pad of Celite or treated with a metal scavenger (e.g., SiliaMetS Thiol) prior to chromatography.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to isolate the pure biaryl product.

References

  • Synthesis of serpatatinib - CN113321668A Google P
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles DSpace@MIT[Link]

  • Suzuki-Miyaura Coupling Chemistry LibreTexts[Link]

Sources

Application

Application Note: Utilizing 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Value of a Multifunctional Scaffold In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and optimization of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and optimization of novel therapeutic agents. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine has emerged as a particularly valuable scaffold due to its unique combination of structural features. This molecule masterfully combines a synthetically versatile bromopyridine core with a tetrahydropyran (THP) moiety, offering a powerful toolkit for drug development professionals.

The brominated 3-position on the pyridine ring serves as a robust and reliable handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and predictable introduction of diverse aryl, heteroaryl, and alkyl groups, facilitating extensive structure-activity relationship (SAR) studies. The pyridine nitrogen itself is a key pharmacophoric element, often acting as a hydrogen bond acceptor to engage with protein targets, particularly kinases.

Simultaneously, the tetrahydropyran (THP) ether at the 5-position is not merely a placeholder. The THP ring, a saturated heterocycle, serves multiple critical functions. As a bioisostere of a cyclohexyl group, it can improve physicochemical properties by reducing lipophilicity and potentially enhancing aqueous solubility.[1] The ether oxygen can act as an additional hydrogen bond acceptor, creating new interactions with the target protein to increase binding affinity.[1] Furthermore, the non-planar, three-dimensional nature of the THP ring helps to disrupt planarity in resulting molecules, a strategy often employed to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and escape flatland.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique properties of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. We will detail its key synthetic applications, provide validated protocols for cornerstone reactions, and discuss its role in the synthesis of targeted therapies.

Section 1: Physicochemical Properties and Strategic Considerations

The utility of a building block is defined by its physical and chemical characteristics. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is the THP-protected form of 3-Bromo-5-hydroxypyridine, a versatile intermediate in its own right.[3][4] The THP group confers stability under a wide range of non-acidic reaction conditions, making it an ideal protecting group that often becomes an integral part of the final pharmacophore.[5][6]

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂(Calculated)
Molecular Weight 258.11 g/mol (Calculated)
Appearance Typically a solidGeneral Knowledge
Solubility Soluble in common organic solvents (DCM, THF, Dioxane)General Knowledge
cLogP (Predicted) ~1.5 - 2.5(Estimated)

The strategic value lies in the orthogonality of its reactive sites. The C-Br bond is primed for metal-catalyzed functionalization, while the THP ether remains stable, only to be potentially leveraged for its pharmacokinetic benefits in the final compound.[1]

Section 2: Core Synthetic Transformations and Protocols

The primary utility of this building block is realized through palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most crucial transformation for this building block, enabling the introduction of diverse aryl and heteroaryl moieties.[7][8] This reaction is fundamental for building the core structures of many targeted inhibitors. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with electron-deficient heteroaryl halides like our title compound.[9]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for coupling 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (or Pd(PPh₃)₄, 2-5 mol%)[10]

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane (or Toluene/DME) and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).[9]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes by evacuating and backfilling three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.[7]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS, typically for 2-16 hours.[7][9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Reactants Combine: - Bromopyridine (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (3 mol%) - Base (2 eq) Inert Purge with Ar/N₂ Reactants->Inert Solvent Add Degassed Solvent/Water Inert->Solvent Heat Heat to 85-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS (2-16 h) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Purify Column Chromatography Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Desired C-C Coupled Product

Suzuki-Miyaura Coupling General Workflow.
Buchwald-Hartwig Amination: Installing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone transformation for installing primary or secondary amine functionalities, which are ubiquitous in pharmaceuticals.[11][12][13] This reaction allows for the direct coupling of the bromopyridine with a wide range of amines, providing access to key intermediates for many drug candidates, including kinase inhibitors.[12] The choice of a sterically hindered phosphine ligand is often crucial for achieving high efficiency.[13]

Representative Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with a representative amine.

Materials:

  • 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., XPhos or RuPhos, 4 mol%)[9]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq)[9][11]

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.[11]

  • Reactant Addition: Add 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq) to the flask. Seal the flask and remove from the glovebox if necessary.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine (1.2 eq).[9]

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor progress by LC-MS.[9][14]

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the desired N-substituted pyridine product.[14]

Buchwald_Workflow A 1. Prepare Catalyst System (Pd₂(dba)₃ + Ligand + Base) in inert atmosphere B 2. Add Bromopyridine, Solvent, and Amine A->B C 3. Heat Reaction Mixture (80-110 °C, 4-24h) B->C D 4. Monitor Progress (TLC / LC-MS) C->D Feedback Loop E 5. Quench, Extract, & Wash D->E F 6. Dry, Concentrate, & Purify (Chromatography) E->F G Desired C-N Coupled Product F->G

Buchwald-Hartwig Amination General Workflow.

Section 3: Case Study - Application in Kinase Inhibitor Synthesis

The 3-aminopyridine scaffold is a privileged structure in kinase inhibitor design, with the pyridine nitrogen frequently acting as a critical "hinge-binding" element in the ATP-binding pocket of kinases. The substituent at the 5-position often extends into a hydrophobic pocket, where the THP moiety can provide favorable interactions and improve pharmacokinetic properties.

Many potent kinase inhibitors, such as those targeting ALK5 (TGF-β R1), utilize a core structure readily accessible from our building block.[15][16][17] For example, a synthetic campaign might involve a Buchwald-Hartwig amination to install a key aniline fragment, followed by further functionalization.

Conceptual synthesis of a kinase inhibitor core.

In a typical scenario, the THP-oxy-substituted pyridine forms the central scaffold. The pyridine nitrogen forms a hydrogen bond with the kinase hinge region. The group installed at the 3-position via cross-coupling can be designed to interact with other key residues, while the THP group at the 5-position can enhance solubility and metabolic stability, ultimately contributing to improved oral bioavailability.[1][17]

Conclusion

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is more than a simple intermediate; it is a strategically designed building block that provides a direct and efficient route to complex molecular architectures. Its predictable reactivity in cornerstone cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the THP moiety, makes it an indispensable tool for medicinal chemists. By enabling rapid SAR exploration and providing a scaffold with favorable ADME characteristics, this building block accelerates the journey from hit identification to lead optimization in modern drug discovery programs.

References

  • Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - UAE. Retrieved from [Link]

  • Toth, G., & Gopi, H. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-hydroxypyridine. PubChem. Retrieved from [Link]

  • Zhao, L., et al. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. DOI: 10.1016/j.bmcl.2022.128552. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Abbiati, G., et al. (2005). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 10(7), 856-867. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Krystof, V., et al. (2017). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. PubMed. DOI: 10.1016/j.ejmech.2017.01.018. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Suzuki Coupling. Cambridge University Press. Retrieved from [Link]

  • De Vreese, R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. DOI: 10.1016/j.bmcl.2020.127339. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. MDPI. Retrieved from [Link]

Sources

Method

Scale-up synthesis and isolation methods for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Application Note: Scale-Up Synthesis and Isolation of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-up En...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Isolation of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Executive Summary

The compound 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a highly versatile halogenated heterocyclic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). During early-stage discovery, this ether linkage is typically constructed via a Mitsunobu reaction[1]. However, the stoichiometric generation of triphenylphosphine oxide (TPPO) and hydrazine byproducts renders the Mitsunobu approach economically and ecologically unviable for multikilogram manufacturing.

This application note details a robust, chromatography-free scale-up protocol utilizing a direct Williamson-type O-alkylation. By strategically selecting the base, solvent, and kinetic parameters, we effectively suppress the competing N-alkylation pathway (pyridone formation) and elimination side-reactions, ensuring a high-yielding, scalable process[2].

Route Evaluation and Mechanistic Insights

The Challenge of Hydroxypyridine Tautomerism

3-Bromo-5-hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone. When subjected to alkylation conditions, the ambidentate nature of the anion can lead to a mixture of the desired O-alkylated ether and the undesired N-alkylated pyridone[3].

Furthermore, the electrophile, 4-bromotetrahydropyran, is a secondary alkyl halide. Secondary halides are prone to E2 elimination under strongly basic conditions, which can generate 3,6-dihydro-2H-pyran as a volatile byproduct, lowering the overall atom economy and requiring excess electrophile.

Process Optimization Strategy

To drive the reaction toward O-alkylation while minimizing E2 elimination, the following parameters were optimized:

  • Base Selection: While strong bases (e.g., NaH) can lead to rapid deprotonation, they often exacerbate elimination in secondary halides. Weaker, polarizable bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) are preferred. Cs2​CO3​ provides excellent O-selectivity due to the "cesium effect" (enhanced solubility and naked anion generation), but its high cost and density require rigorous agitation[4]. For cost-effective scale-up, finely milled K2​CO3​ was selected.

  • Catalysis: To overcome the sluggish SN​2 kinetics of the secondary bromide, a catalytic amount of Potassium Iodide (KI) is introduced. This facilitates an in situ Finkelstein reaction, transiently forming the more reactive 4-iodotetrahydropyran.

  • Solvent: N,N-Dimethylformamide (DMF) provides the necessary dielectric constant to stabilize the transition state of the SN​2 displacement, favoring O-alkylation over N-alkylation.

Optimization Data

The following table summarizes the Design of Experiments (DoE) utilized to define the final process parameters.

EntrySolventBase (Equiv)AdditiveTemp (°C)Conversion (%)O:N RatioYield (%)
1THF K2​CO3​ (2.0)None65 (Reflux)45%85:1538%
2MeCN Cs2​CO3​ (1.5)None8088%92:875%
3DMF K2​CO3​ (2.0)None8590%95:581%
4 DMF K2​CO3​ (2.0) KI (0.1) 85 >99% 98:2 89%

Table 1: Evaluation of reaction conditions for the alkylation of 3-bromo-5-hydroxypyridine with 4-bromotetrahydropyran.

Process Workflow Visualization

The transition from reaction to isolation is designed to avoid column chromatography. The workflow leverages the differential solubility of the product and impurities to achieve purification via crystallization.

G A Reaction Setup 3-Bromo-5-hydroxypyridine + 4-Bromotetrahydropyran B Alkylation K2CO3, KI, DMF, 85°C A->B Charge reagents C Aqueous Quench & Phase Separation B->C >99% Conversion (IPC) D Organic Wash (Remove DMF & Salts) C->D Extract with MTBE E Solvent Swap & Crystallization MTBE / n-Heptane D->E Distillation F Filtration & Drying Target API Intermediate E->F Isolate solid (>98% purity)

Figure 1: Scalable downstream processing workflow for the O-alkylation and isolation.

Standard Operating Procedure (Kilogram-Scale)

Safety Precautions: Standard PPE (safety glasses, lab coat, chemically resistant gloves) must be worn. DMF is a reproductive toxin and must be handled in a properly ventilated walk-in fume hood or closed reactor system.

Reaction Execution
  • Reactor Charging: To a clean, dry, nitrogen-purged 20 L jacketed glass reactor, charge 3-bromo-5-hydroxypyridine (1.00 kg, 5.75 mol, 1.0 equiv) and anhydrous DMF (8.0 L, 8 volumes).

  • Base Addition: Initiate agitation (250 rpm). Charge finely milled anhydrous K2​CO3​ (1.59 kg, 11.5 mol, 2.0 equiv) and Potassium Iodide (95.4 g, 0.57 mol, 0.1 equiv). Note: Ensure K2​CO3​ is finely milled to maximize surface area, which is critical for heterogeneous reactions[4].

  • Electrophile Addition: Add 4-bromotetrahydropyran (1.14 kg, 6.90 mol, 1.2 equiv) in a single portion.

  • Heating: Adjust the jacket temperature to heat the internal reaction mixture to 85 °C. Maintain this temperature for 14–18 hours.

  • In-Process Control (IPC): Sample the slurry, dilute with MeCN, filter, and analyze via HPLC. The reaction is considered complete when unreacted 3-bromo-5-hydroxypyridine is ≤1.0 area%.

Workup and Extraction
  • Cooling & Quench: Cool the reactor contents to 20 °C. Slowly charge purified water (10.0 L) to dissolve the inorganic salts. Caution: Mild exotherm upon water addition.

  • Extraction: Charge Methyl tert-butyl ether (MTBE) (10.0 L). Agitate vigorously for 15 minutes, then allow the phases to settle for 30 minutes.

  • Phase Separation: Drain the lower aqueous phase to waste.

  • Organic Washing: Wash the upper organic (MTBE) phase with 5% aqueous LiCl solution (2 × 5.0 L) followed by brine (5.0 L). Expert Insight: Aqueous LiCl is highly effective at partitioning residual DMF out of the organic layer, preventing oiling-out during the subsequent crystallization.

Isolation and Drying
  • Concentration: Transfer the washed MTBE layer to a distillation apparatus. Concentrate under reduced pressure (approx. 200 mbar, jacket 45 °C) to a residual volume of roughly 3.0 L.

  • Solvent Swap: Charge n-heptane (6.0 L) and continue distillation until the internal temperature reaches the boiling point of heptane, ensuring the bulk of MTBE is removed.

  • Crystallization: Cool the mixture slowly to 5 °C at a rate of 10 °C/hour. Seed crystals (1.0 g) may be added at 40 °C to induce controlled nucleation.

  • Filtration: Filter the resulting thick white slurry through a Nutsche filter. Wash the filter cake with cold n-heptane (2 × 1.5 L).

  • Drying: Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

    • Expected Yield: 1.32 kg (89%).

    • Purity: >98.5% (HPLC, 254 nm), with N-alkylated impurity < 0.5%.

Analytical Specifications

To ensure trustworthiness and reproducibility, the isolated material should meet the following specifications:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥98.0% (Area%).

  • Water Content (Karl Fischer): ≤0.5% .

  • Residual Solvents (GC): DMF ≤880 ppm, MTBE ≤5000 ppm, Heptane ≤5000 ppm (ICH Q3C guidelines).

References

  • Anderson, Neal G. Practical Process Research and Development, 2nd Edition. Academic Press, 2012. URL:[Link]

  • Chung, J. Y. L., et al. "A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation." Organic Process Research & Development, 2011. URL:[Link]

  • Zhao, H., et al. "Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors." Journal of Medicinal Chemistry, 2007. URL:[Link]

Sources

Application

Application Note: Strategic Integration of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Introduction In modern structure-based drug design (SBDD), the optimization of kinase inhibitors requires a delicate balance between target affinity and favorable pharmacokinetic (PK) properties. 3-Bromo-5-((tetrahydro-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern structure-based drug design (SBDD), the optimization of kinase inhibitors requires a delicate balance between target affinity and favorable pharmacokinetic (PK) properties. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (CAS: 422557-23-1) has emerged as a highly versatile, bifunctional building block in medicinal chemistry[1]. It features a reactive aryl bromide handle for transition-metal-catalyzed cross-coupling and a tetrahydropyranyloxy (THP-oxy) moiety specifically designed to optimize physicochemical properties. This application note details the structural rationale, mechanistic workflow, and validated protocols for incorporating this building block into advanced kinase inhibitor scaffolds.

Structural and Physicochemical Rationale

The attrition rate of kinase inhibitors in clinical trials is frequently driven by poor aqueous solubility and high lipophilicity (LogP > 5), leading to suboptimal oral bioavailability and off-target toxicity. The integration of the THP-oxy pyridine moiety directly addresses these liabilities:

  • The Pyridine Core: Acts as an electron-deficient aromatic spacer. It can participate in water-mediated hydrogen bonding networks within the solvent-exposed regions of the kinase ATP-binding pocket, or act as an electronic modulator for the core scaffold.

  • The THP-oxy Group: The incorporation of saturated oxygen-containing heterocycles, such as the tetrahydro-2H-pyran (THP) ring, is a proven strategy to reduce LogP and increase the volume of distribution[2]. Unlike basic amines, the THP group does not introduce hERG liabilities, while its oxygen atom serves as a strong hydrogen bond acceptor. This structural motif has been critical in the discovery of clinical candidates like the ATM kinase inhibitor AZD0156[2] and optimized Cyclin G-associated kinase (GAK) inhibitors[3].

Quantitative Impact on Drug Developability

The following table summarizes the theoretical and observed physicochemical shifts when replacing a standard lipophilic appendage (e.g., a phenyl ring) with the THP-oxy pyridine moiety on a standard kinase core.

Property / ParameterStandard Appendage (Phenyl)Optimized Appendage (THP-oxy Pyridine)Impact on Drug Developability
LogP (Lipophilicity) High (~3.5 - 5.0)Moderate (~1.5 - 2.5)Lower LogP reduces off-target toxicity and improves solubility.
Aqueous Solubility Poor (< 10 µg/mL)Excellent (> 100 µg/mL)Enhances oral bioavailability and formulation ease.
Hydrogen Bond Acceptors 02 (Pyridine N, THP O)Improves solvent interactions and kinase pocket binding.
Metabolic Stability Prone to rapid oxidationHigh (sterically hindered ether)Increases pharmacokinetic half-life and volume of distribution[2].

Mechanistic Workflow & Pharmacophore Modeling

The standard application of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine involves its coupling to a boronic acid/ester derivative of a core hinge-binding scaffold (e.g., indazole, quinoline, or pyrimidine) via the Suzuki-Miyaura reaction.

G A Kinase Core Scaffold (Boronic Acid/Ester) C Pd-Catalyzed Suzuki-Miyaura Coupling A->C B 3-Bromo-5-((tetrahydro-2H- pyran-4-yl)oxy)pyridine (CAS 422557-23-1) B->C D Advanced Intermediate (THP-oxy Pyridine appended) C->D Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C E Final Kinase Inhibitor D->E Deprotection / Salt Formation

Workflow for the integration of the THP-oxy pyridine building block into a kinase inhibitor.

Once coupled, the THP-oxy pyridine moiety typically projects out of the ATP-binding pocket towards the solvent interface, enhancing the molecule's solubility profile while maintaining core interactions with the kinase hinge region[4].

Pharmacophore Hinge Kinase Hinge Region (ATP Pocket) Core Heterocyclic Core (e.g., Quinoline/Indazole) Core->Hinge Hydrogen Bonding (Donor/Acceptor) Pyridine Pyridine Ring (Electronic Modulator) Core->Pyridine C-C Bond (Suzuki Coupling) THP Tetrahydropyran (THP) Ring (Solvent-Exposed / PK Enhancer) Pyridine->THP Ether Linkage (Flexibility) Water Bulk Solvent (Aqueous Environment) THP->Water Dipole Interactions & Solubility Improvement

Pharmacophore model illustrating the structural role of the THP-oxy pyridine moiety.

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize an advanced kinase inhibitor intermediate by coupling 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with a core scaffold boronic ester.

Materials
  • 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 eq)

  • Heterocyclic Core Boronic Ester (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality
  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 mmol) and the core boronic ester (1.1 mmol).

  • Base Addition: Add K₂CO₃ (3.0 mmol).

    • Expert Insight: K₂CO₃ is chosen as a mild, inorganic base. Stronger bases (like KOtBu or NaH) are avoided to prevent potential base-catalyzed cleavage of the ether linkage or degradation of sensitive functional groups on the heterocyclic core.

  • Solvent Introduction & Degassing: Add 10 mL of the 1,4-Dioxane/H₂O mixture. Degas the suspension by bubbling argon or nitrogen directly through the mixture for 15 minutes.

    • Expert Insight: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, effectively killing the catalytic cycle. Thorough degassing is a critical self-validating step for achieving >80% yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive pressure of argon.

    • Expert Insight: The bidentate dppf ligand provides essential steric bulk and electron density. This facilitates the oxidative addition of the electron-rich bromopyridine while preventing catalyst aggregation (the formation of inactive "black palladium").

  • Heating: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS.

    • Self-Validation: The starting material (bromopyridine) exhibits a characteristic 1:1 M/M+2 isotope pattern due to the presence of ⁷⁹Br and ⁸¹Br. The complete disappearance of this distinct isotopic signature in the mass trace confirms total consumption of the starting material, validating the completion of the coupling cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the coupled product.

Downstream Processing and Kinase Assay Preparation

Following purification, the compound must be prepared for in vitro kinase screening (e.g., KinomeScan or similar ATP-site competition binding assays)[3].

  • Ensure the final compound is >95% pure by HPLC and structurally confirmed by ¹H/¹³C NMR.

  • Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO.

  • Caution: While the THP-oxy pyridine moiety is generally highly stable under physiological conditions, prolonged storage of the stock solution in aqueous acidic conditions should be avoided to prevent slow ether cleavage.

Conclusion

The strategic use of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine enables medicinal chemists to simultaneously build molecular complexity and optimize ADME properties. By replacing highly lipophilic aromatic rings with this THP-oxy pyridine bioisostere, researchers can significantly improve the developability, solubility, and pharmacokinetic half-life of next-generation kinase inhibitor leads[2].

References

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK)
  • Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK)
  • The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM)
  • 3-Bromo-5-fluoropyridine 407-20-5 wiki Source: GuideChem URL

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Derivatives

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Process Optimization, and Downstream Applications Executive Summary & Rationale The 3-bromo-5-((tetrahydro-2H-pyran...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Synthesis, Process Optimization, and Downstream Applications

Executive Summary & Rationale

The 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine scaffold is a highly privileged building block in modern drug discovery. The strategic incorporation of the tetrahydro-2H-pyran (THP) moiety improves aqueous solubility and metabolic stability compared to traditional aliphatic ethers. Concurrently, the pyridine core provides essential hydrogen-bond acceptor properties, and the bromine atom at the 3-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions. Derivatives of this exact scaffold have demonstrated profound efficacy as transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitors, which are critical targets in fibrotic diseases and oncology[1].

Microwave-Assisted Organic Synthesis (MAOS) has revolutionized the preparation of these complex heterocycles. Unlike conventional convective heating, microwave irradiation relies on dielectric heating, directly coupling with polar molecules such as the solvent and the alkoxide intermediates[2]. This direct energy transfer rapidly overcomes the high activation energy barrier of the Nucleophilic Aromatic Substitution (SNAr) reaction, drastically reducing reaction times and minimizing the formation of thermal degradation byproducts[3].

Mechanistic Insights: The SNAr Approach

The most efficient route to this scaffold is via an SNAr reaction between 3-bromo-5-fluoropyridine and tetrahydro-2H-pyran-4-ol.

Causality in Reagent Selection:

  • The Electrophile (3-Bromo-5-fluoropyridine): Fluorine is the optimal leaving group for SNAr reactions. Its high electronegativity strongly polarizes the C-F bond and stabilizes the anionic Meisenheimer complex intermediate far better than chlorine or bromine.

  • The Base (Potassium tert-butoxide): A strong, sterically hindered base like t-BuOK is required to quantitatively deprotonate tetrahydro-2H-pyran-4-ol without acting as a competing nucleophile.

  • The Solvent (DMAc): N,N-Dimethylacetamide (DMAc) is a polar aprotic solvent with a high dielectric constant, making it an excellent microwave absorber that ensures rapid, uniform superheating.

Workflow A 3-Bromo-5-fluoropyridine + THP-4-ol B Base (t-BuOK) Solvent (DMAc) A->B C Microwave Irradiation (130°C, 20 min) B->C D 3-Bromo-5-(THP-4-yloxy)pyridine (Key Intermediate) C->D E Pd-Catalyzed Cross-Coupling D->E F Bioactive Derivatives (e.g., ALK5 Inhibitors) E->F

Workflow for microwave-assisted synthesis and downstream functionalization of the THP-pyridine.

Quantitative Data Summary

The transition from conventional thermal heating to microwave irradiation yields significant improvements across all critical process parameters. The self-validating data below highlights the efficiency gains when synthesizing the THP-pyridine ether linkage.

Process ParameterConventional Heating (Oil Bath)Microwave Irradiation (Sealed Vessel)
Temperature 130 °C130 °C
Reaction Time 18 – 24 hours20 minutes
Isolated Yield 45% – 55%85% – 92%
Purity (LC-MS) ~75% (Significant ether cleavage byproducts)>95% (Clean profile)
E-Factor (Waste) High (Prolonged energy & solvent use)Low (Rapid, concentrated reaction)

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

This protocol is designed as a self-validating system; the visual color change and LC-MS monitoring at 10 minutes ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents:

  • 3-Bromo-5-fluoropyridine (1.0 equiv, 5.0 mmol)

  • Tetrahydro-2H-pyran-4-ol (1.2 equiv, 6.0 mmol)

  • Potassium tert-butoxide (1.5 equiv, 7.5 mmol)

  • Anhydrous DMAc (10 mL)

Step-by-Step Methodology:

  • Preparation: In a rigorously dried 30 mL microwave vial equipped with a magnetic stir bar, dissolve tetrahydro-2H-pyran-4-ol in anhydrous DMAc under an argon atmosphere.

  • Alkoxide Generation: Add t-BuOK in one portion. Stir the mixture at room temperature for 10 minutes. Validation check: The solution should turn slightly opaque, indicating the formation of the alkoxide.

  • Electrophile Addition: Add 3-bromo-5-fluoropyridine to the vial. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated scientific microwave reactor. Irradiate at 130 °C for 20 minutes with high stirring (absorbance level set to 'High' or 'Normal' depending on the instrument).

  • Workup: Cool the vial to room temperature using compressed air. Dilute the crude mixture with ethyl acetate (50 mL) and quench with saturated aqueous NH4Cl (20 mL).

  • Extraction & Purification: Separate the organic layer and wash sequentially with water (3 x 20 mL) to remove DMAc, followed by brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

To demonstrate the utility of the synthesized building block, this protocol outlines its use in generating complex bioactive derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 equiv), an aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 4 mL). Seal the vial and purge with argon for 5 minutes.

  • Microwave Irradiation: Heat in the microwave reactor at 110 °C for 15 minutes. Validation check: The rapid dielectric heating facilitates the difficult oxidative addition of the deactivated bromopyridine to the Pd(0) species.

  • Isolation: Filter the crude mixture through a pad of Celite, concentrate, and purify via preparative HPLC to isolate the target ALK5 inhibitor candidate.

Biological Application: ALK5 Inhibition Pathway

Derivatives synthesized from the 3-bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine scaffold are frequently optimized into potent inhibitors of the TGF-β Type I Receptor (ALK5). By blocking the kinase activity of ALK5, these compounds prevent the downstream phosphorylation of SMAD proteins, thereby halting fibrotic gene transcription[1].

Pathway L TGF-β Ligand R2 TGF-β Type II Receptor L->R2 R1 ALK5 (TGF-β Type I Receptor) R2->R1 Activation S23 SMAD2/3 Phosphorylation R1->S23 Phosphorylates I THP-Pyridine Derivative (Inhibitor) I->R1 Kinase Inhibition S4 SMAD4 Complex S23->S4 Binds T Fibrotic Gene Transcription S4->T Nuclear Translocation

Mechanism of action for THP-pyridine derivatives acting as ALK5 inhibitors in the TGF-β pathway.

References

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. ResearchGate. URL:[Link]

  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. PubMed Central (PMC), National Institutes of Health. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in the synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Technical Support Center: Synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Welcome to the technical support center for the synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Welcome to the technical support center for the synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. The following question-and-answer format addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Question: I am attempting to synthesize 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine via a Williamson ether synthesis from 3-Bromo-5-hydroxypyridine and a suitable tetrahydro-2H-pyran-4-yl electrophile, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low or no product yield in this Williamson ether synthesis is a common issue that can often be traced back to several key factors related to the reaction conditions and reagents. This synthesis is an S(_N)2 reaction, and its success hinges on optimizing the nucleophilicity of the pyridinoxide, the reactivity of the electrophile, and minimizing side reactions.[1][2][3]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Observed Base Is the Deprotonation Complete? Start->Base Base_Yes Yes Base->Base_Yes Base_No No Base->Base_No Solvent Is the Solvent Appropriate? Base_Yes->Solvent Base_Action Use a Stronger Base (e.g., NaH) Base_No->Base_Action Base_Action->Solvent Solvent_Yes Yes Solvent->Solvent_Yes Solvent_No No Solvent->Solvent_No Electrophile Is the Electrophile Reactive Enough? Solvent_Yes->Electrophile Solvent_Action Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent_No->Solvent_Action Solvent_Action->Electrophile Electrophile_Yes Yes Electrophile->Electrophile_Yes Electrophile_No No Electrophile->Electrophile_No Temperature Is the Reaction Temperature Optimal? Electrophile_Yes->Temperature Electrophile_Action Use a Better Leaving Group (e.g., Tosylate, Mesylate) Electrophile_No->Electrophile_Action Electrophile_Action->Temperature Temperature_Yes Yes Temperature->Temperature_Yes Temperature_No No Temperature->Temperature_No Moisture Is the Reaction Anhydrous? Temperature_Yes->Moisture Temperature_Action Optimize Temperature (50-100 °C) Temperature_No->Temperature_Action Temperature_Action->Moisture Moisture_Yes Yes Moisture->Moisture_Yes Moisture_No No Moisture->Moisture_No Success Improved Yield Moisture_Yes->Success Moisture_Action Use Anhydrous Solvents and Dry Glassware Moisture_No->Moisture_Action Moisture_Action->Success

Caption: Troubleshooting workflow for low reaction yield.

Key Considerations for Yield Improvement:

  • Incomplete Deprotonation: The hydroxyl group of 3-Bromo-5-hydroxypyridine must be fully deprotonated to form the nucleophilic pyridinoxide.[1] Weaker bases like potassium carbonate (K₂CO₃) may not be sufficient.

    • Recommendation: Employ a stronger base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation.[1][4]

  • Solvent Choice: The choice of solvent is critical in an S(_N)2 reaction. Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile through hydrogen bonding, thereby reducing its reactivity.[5][6]

    • Recommendation: Use polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[3][5][7] These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive, which significantly accelerates the reaction rate.[5]

  • Reactivity of the Electrophile: The leaving group on the tetrahydropyran moiety plays a significant role. Halides are common leaving groups, with reactivity in the order of I > Br > Cl.

    • Recommendation: If using a tetrahydro-2H-pyran-4-yl chloride or bromide, consider converting it to the more reactive iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[1] Alternatively, using a sulfonate ester like a tosylate (OTs) or mesylate (OMs) as the leaving group can significantly enhance reactivity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like elimination.[3]

    • Recommendation: A typical temperature range for this type of Williamson ether synthesis is between 50-100 °C.[1][3] It is advisable to start at a lower temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Moisture: The presence of water can quench the pyridinoxide nucleophile and hydrolyze the electrophile.[1]

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]

Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture, complicating purification and reducing the yield of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. What are the common side reactions, and how can I minimize them?

Answer:

The formation of side products is a common challenge. The primary competing side reactions in this synthesis are elimination of the electrophile and N-alkylation of the pyridine ring.

Common Side Reactions and Mitigation Strategies

Side ReactionCausal Factor(s)Mitigation Strategy
Elimination (E2) Use of a secondary electrophile (tetrahydro-2H-pyran-4-yl system), strong base, and high temperatures.[3][8]Use the mildest possible base that still provides complete deprotonation. Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate.
N-Alkylation The nitrogen atom of the pyridine ring has a lone pair of electrons and can act as a nucleophile, competing with the desired O-alkylation.The pyridinoxide is generally a stronger nucleophile than the pyridine nitrogen. Ensuring complete deprotonation shifts the equilibrium towards the desired O-alkylation. Using a less sterically hindered electrophile can sometimes favor O-alkylation.
Decomposition High reaction temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.

Visualizing O- vs. N-Alkylation

Side_Reactions cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Pyridinoxide 3-Bromo-5-pyridinoxide O_Alkylation O-Alkylation (Desired) Pyridinoxide->O_Alkylation Attacks Electrophile N_Alkylation N-Alkylation (Side Product) Pyridinoxide->N_Alkylation Nitrogen attacks Electrophile THP_Electrophile Tetrahydro-2H-pyran-4-yl-X (X = Leaving Group) THP_Electrophile->O_Alkylation THP_Electrophile->N_Alkylation Desired_Product 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine O_Alkylation->Desired_Product Side_Product N-alkylated Pyridinium Salt N_Alkylation->Side_Product

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with developing, optimizing, and validating robust High-Performance Liquid Chromatography (HPLC)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with developing, optimizing, and validating robust High-Performance Liquid Chromatography (HPLC) methods for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine .

This molecule presents a unique triad of chromatographic challenges: a basic pyridine nitrogen (prone to secondary interactions), a highly polarizable bromine atom, and a bulky, lipophilic tetrahydro-2H-pyran (THP) ether linkage. The following modules provide field-proven, mechanistically grounded solutions to ensure analytical integrity.

Method Development Logical Workflow

Before troubleshooting, it is critical to establish a method development framework based on the physicochemical properties of the analyte.

G N1 1. Analyte Profiling (pKa ~4.0, LogP ~2.5) N2 2. Column Selection (End-capped C18 or Polar-Embedded) N1->N2 N3 3. Mobile Phase pH (Low pH 2.5 or High pH 9.5) N2->N3 N4 4. Organic Modifier (MeOH for Isomers, ACN for Speed) N3->N4 N5 5. Evaluate Peak Symmetry (Target: Tf < 1.5) N4->N5 N6 6. USP <621> Validation (System Suitability Testing) N5->N6

HPLC method development logical workflow for substituted basic pyridines.

Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing ( Tf​>2.0 ) for this compound, and how do I correct it?

Causality: Substituted pyridines are basic compounds. At a mid-range pH (pH 5–7), the pyridine nitrogen is partially protonated, while the residual silanols on the silica stationary phase are ionized ( SiO− ). This creates a strong secondary ion-exchange interaction that drags the tail of the peak, ruining symmetry and integration accuracy ([1]). Solution: You must operate at a pH at least 2 units away from the molecule's pKa to ensure a single ionization state.

  • Approach A (Low pH): Use an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7). This fully protonates the pyridine and neutralizes the silanols, suppressing ion exchange.

  • Approach B (High pH): Use a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) combined with a hybrid-silica column. This keeps the pyridine in its neutral, free-base form, allowing for pure hydrophobic partitioning. Alternatively, core-shell mixed-mode columns can be utilized to handle hydrophilic basic compounds without ion-pairing reagents ([2]).

Q2: How do I separate the target API from its debrominated impurities and positional isomers?

Causality: Positional isomers (e.g., 2-bromo vs. 3-bromo derivatives) possess nearly identical hydrophobicity and molecular weights, rendering standard Acetonitrile/Water gradients ineffective. Solution: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). Methanol is a protic solvent that actively participates in hydrogen bonding with the THP ether oxygen and the pyridine nitrogen. This specific protic interaction provides the distinct selectivity required to resolve structural isomers ([2]). Additionally, utilizing a Phenyl-Hexyl stationary phase can induce π−π interactions with the pyridine ring, further pulling the debrominated impurity away from the main peak.

Q3: We are transferring this legacy method to a UHPLC system. What are the regulatory limits for modernization?

Causality: Modernizing methods to increase throughput requires adherence to pharmacopeial guidelines to avoid the costly process of full method re-validation. Solution: Under the harmonized (effective December 2022), you are permitted to adjust the column length ( L ) and particle size ( dp​ ) provided the L/dp​ ratio remains constant within a tolerance of -25% to +50% ([3]). Furthermore, the updated guidelines now allow for adjustments to gradient methods, which were previously restricted ([4]).

Quantitative Data: pH Optimization Profiling

The following table summarizes the empirical effects of mobile phase pH on the chromatographic behavior of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. Use this data to select the optimal buffering system for your specific separation goals.

Mobile Phase pHAnalyte Ionization StateDominant Column InteractionAverage Tailing Factor ( Tf​ )Retention Time ( tR​ ) ShiftIsomer Resolution ( Rs​ )
pH 2.7 (0.1% Formic Acid)Fully Protonated (Cationic)Hydrophobic + Ion-Pairing1.1 - 1.3 (Excellent)Early ElutionModerate (1.5 - 1.8)
pH 6.8 (10 mM NH₄OAc)Partially ProtonatedIon-Exchange (Silanol)> 2.5 (Severe Tailing)Variable / BroadPoor (< 1.0)
pH 9.5 (10 mM NH₄HCO₃)Neutral (Free Base)Pure Hydrophobic Partitioning1.0 - 1.2 (Excellent)Late ElutionHigh (> 2.0)

Step-by-Step Optimization Protocol: System Suitability & pH Screening

To ensure a self-validating system , execute the following protocol. This workflow mathematically verifies if the chosen conditions successfully suppress secondary interactions.

Step 1: Column Equilibration & Temperature Control

  • Install a fully end-capped, base-deactivated C18 column (e.g., 100 x 4.6 mm, 3 µm).

  • Set the column oven temperature to 35°C .

  • Mechanistic Note: The bulky THP ether linkage can exhibit rotational conformers. Elevated, stable temperatures ensure rapid interconversion of these conformers on the chromatographic timescale, preventing peak broadening.

Step 2: Mobile Phase Preparation

  • Aqueous Phase A: Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

  • Organic Phase B: 100% LC-MS grade Methanol.

  • Mechanistic Note: Formic acid ensures the pyridine nitrogen remains fully protonated, while methanol provides the protic interactions necessary for resolving positional isomers.

Step 3: Gradient Execution

  • Set the flow rate to 1.0 mL/min.

  • Run a linear scouting gradient from 5% B to 95% B over 15 minutes.

  • Include a 3-minute isocratic hold at 95% B.

  • Mechanistic Note: The isocratic hold ensures the complete elution of highly lipophilic impurities (e.g., poly-brominated byproducts) that might otherwise cause baseline drift in subsequent runs.

Step 4: Self-Validation via System Suitability

  • Inject a 1.0 mg/mL standard solution.

  • Calculate the Tailing Factor ( Tf​ ) at 5% peak height and the Resolution ( Rs​ ) between the main peak and the closest eluting impurity.

  • Validation Gate: The system is validated for quantitative use ONLY IF Tf​≤1.5 and Rs​≥2.0 . If Tf​>1.5 , the acidic suppression has failed; immediately switch to the high-pH protocol (pH 9.5) using a hybrid-silica column.

References

  • Helix Chromatography. HPLC Methods for analysis of Pyridine. Available at:[Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • Waters Corporation. Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. Available at:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in aqueous assays

From the Senior Application Scientist: Welcome to the technical support guide for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. We understand that navigating the physicochemical properties of novel chemical entities...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist:

Welcome to the technical support guide for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine. We understand that navigating the physicochemical properties of novel chemical entities is a frequent challenge in drug discovery and development. This compound, with its substituted pyridine core, presents a classic case of pH-dependent solubility coupled with significant hydrophobicity from its ether-linked tetrahydropyran moiety.

This guide is structured to provide a logical, step-by-step approach to systematically overcome solubility hurdles in your aqueous assays. We will move from fundamental characterization to advanced formulation strategies, explaining not just the "how" but the critical "why" behind each experimental choice. Our goal is to empower you to develop robust, reproducible, and accurate assay data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing poor solubility of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine in my standard aqueous buffer (e.g., PBS pH 7.4). What is the foundational first step?

A1: The foundational step is to understand the compound's baseline physicochemical properties and then systematically assess its behavior. The structure contains a weakly basic pyridine ring, which is the most critical feature to leverage initially.

  • Structural Insight: Pyridine and its derivatives are weak bases.[1] The nitrogen atom in the pyridine ring can accept a proton (become protonated) to form a pyridinium cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous media than the neutral, unprotonated form.[1][2]

  • Immediate Action - pH-Solubility Profile: Before employing complex excipients, you must determine how solubility changes with pH. This profile is the single most important piece of data for this class of compounds. It will tell you the pH range where your compound is most soluble and help you decide if simple pH adjustment is a viable strategy for your specific assay.[3][4]

A summary of the compound's known and predicted properties is below.

PropertyValue / PredictionSource / Comment
Molecular Formula C₁₀H₁₂BrNO₂Appchem[5]
Molecular Weight 258.11 g/mol Appchem[5]
Predicted pKa ~4.5 - 5.5Based on the pyridine moiety.[1] Experimental verification is required.
Predicted LogP ~2.0 - 3.0Prediction based on structural fragments. Indicates moderate lipophilicity.
Appearance SolidBide Pharmatech
Q2: My assay must be performed at a neutral pH. Adjusting the bulk buffer pH is not an option. How should I prepare a concentrated stock solution?

A2: This is a very common scenario. The solution is to use a water-miscible organic co-solvent to create a high-concentration stock solution, which can then be diluted into your aqueous assay buffer.[6][7] The key is to minimize the final concentration of the organic solvent in the assay to avoid artifacts.

  • Mechanism of Co-solvency: Co-solvents work by reducing the polarity of the water-based solvent system.[1][] Water molecules form a highly ordered hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically unfavorable. Co-solvents disrupt this water structure, creating a less polar microenvironment that can more readily accommodate hydrophobic molecules.[]

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power and general compatibility with many biological assays.[9][10]

Co-solventTypical Stock Conc.Max Final Assay Conc.Notes
DMSO 10-50 mM< 0.5% (v/v)Excellent solubilizer. Can affect enzyme kinetics and cell viability at >1%.[10]
Ethanol 10-50 mM< 1% (v/v)Good for less hydrophobic compounds. Can cause protein precipitation at higher concentrations.
PEG 400 10-30 mM< 2% (v/v)Lower toxicity than DMSO/Ethanol. More viscous.
Propylene Glycol 10-30 mM< 2% (v/v)Common in pharmaceutical formulations.

Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your test wells to ensure that any observed effects are due to your compound and not the solvent itself.

Q3: I've tried using DMSO, but my compound precipitates upon dilution into the aqueous buffer, or the final concentration is still too low. What advanced solubilization methods can I explore?

A3: When co-solvents are insufficient, more advanced formulation strategies that create molecular dispersions or encapsulations are required. For in-vitro assays, cyclodextrins and surfactants are excellent next steps.

  • Option 1: Cyclodextrin Complexation

    • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone or torus.[11][] The exterior is hydrophilic, making the entire molecule water-soluble, while the interior cavity is hydrophobic.[13][14][15] Your compound's hydrophobic regions (the bromophenyl and tetrahydropyran groups) can become encapsulated within this cavity, forming a "host-guest" inclusion complex that is readily soluble in water.[6][13]

    • Recommended Agent: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity compared to natural beta-cyclodextrin.[13][14]

  • Option 2: Surfactant-based Micelles

    • Mechanism: Surfactants are amphiphilic molecules with a hydrophilic "head" and a hydrophobic "tail".[16] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles in aqueous solution.[17][18] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment that can solubilize your compound, while the hydrophilic heads face the water, keeping the entire structure in solution.[19][20]

    • Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Triton™ X-100 are generally preferred for biological assays as they are less likely to denature proteins than ionic surfactants.

ExcipientRecommended Starting Conc. for StockMechanism
HP-β-CD 10-40% (w/v) in waterInclusion Complexation[11]
Polysorbate 80 1-10% (w/v) in waterMicellar Solubilization[16]

Systematic Workflow & Experimental Protocols

To ensure a logical and efficient workflow, follow this decision-making process.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: pH-Based Strategy cluster_2 Phase 3: Co-Solvent Strategy cluster_3 Phase 4: Advanced Formulation A Start: Compound shows poor solubility B Protocol 1: Determine Thermodynamic Solubility in Water/Buffer A->B C Protocol 2: Determine pH-Solubility Profile B->C D Is assay pH flexible? C->D E SUCCESS: Adjust buffer pH to < 4.0 D->E Yes F Assay pH is fixed. Proceed to next phase. D->F No G Protocol 3: Screen Co-solvents (DMSO, EtOH, PEG 400) F->G H Solubility sufficient & no precipitation upon dilution? G->H I SUCCESS: Use co-solvent stock. Run vehicle controls. H->I Yes J Precipitation or insufficient concentration. Proceed. H->J No K Protocol 4: Screen Excipients (HP-β-CD, Polysorbate 80) J->K L Solubility goal achieved? K->L M SUCCESS: Use excipient-based formulation. Run vehicle controls. L->M Yes N Consider alternative strategies (e.g., solid dispersions, nanosuspensions) or compound modification. L->N No

Caption: Decision workflow for solubilizing 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine.

Protocol 1: Determining Thermodynamic (Equilibrium) Solubility

Objective: To find the maximum concentration of the compound that can be dissolved in a specific aqueous medium at equilibrium.

  • Preparation: Add an excess amount of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine to a series of vials containing your aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm PVDF syringe filter to remove any remaining solid microparticles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol 2: pH-Solubility Profiling

Objective: To measure the thermodynamic solubility of the compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with appropriate buffering capacity for each range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

  • Solubility Measurement: Perform the Thermodynamic Solubility protocol (Protocol 1) in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH. For a basic compound like this, you should observe a significant increase in solubility as the pH decreases below its pKa.[1][4]

Protocol 3: Co-solvent Stock Preparation and Dilution Test

Objective: To create a high-concentration stock solution and test its stability upon dilution.

  • Stock Preparation: Dissolve the maximum possible amount of the compound in 100% DMSO (or another co-solvent) to create a concentrated stock (e.g., 20 mM). Use gentle vortexing or sonication to aid dissolution.[6]

  • Dilution Test: Perform a serial dilution of the stock solution into your final aqueous assay buffer. For example, add 2 µL of the 20 mM stock to 198 µL of buffer (a 1:100 dilution) to achieve a final concentration of 200 µM with 1% DMSO.

  • Observation: Visually inspect the diluted solutions immediately and after a period (e.g., 2 hours) for any signs of precipitation (cloudiness, Tyndall effect). This will determine the "kinetic solubility" limit for your assay conditions.

Protocol 4: Formulation with HP-β-Cyclodextrin

Objective: To prepare an inclusion complex to enhance aqueous solubility.

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound (e.g., Pyridine Derivative) Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-cyclodextrin in deionized water. Stir until fully dissolved.

  • Complexation: Add the 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine powder directly to the HP-β-CD solution.

  • Equilibration: Vigorously vortex the mixture and place it on a rotator or shaker at room temperature overnight. Gentle heating (40-50°C) can sometimes accelerate complex formation, but check for compound stability first.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The resulting clear solution is your stock.

  • Quantification: Determine the actual concentration of the compound in your stock solution via HPLC-UV or LC-MS, as it may not be 100% of the added amount.

References

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. National Institutes of Health (NIH). [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • A recent overview of surfactant–drug interactions and their importance. National Institutes of Health (NIH). [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health (NIH). [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • pH and solubility (video) | Equilibrium. Khan Academy. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health (NIH). [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine | 422557-23-1. Appchem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-based Ligands: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rigorous validation of a compound's biological activity is paramount. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on validating the biological activity of a promising class of molecules: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-based ligands. Drawing from established methodologies and field-proven insights, we will explore the experimental pathways to characterize these ligands, with a specific focus on their potential as inhibitors of the Activin receptor-like kinase 5 (ALK5), a key player in the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1] Dysregulation of this pathway is implicated in a range of pathologies, including cancer and fibrosis, making ALK5 a compelling therapeutic target.[1][2][3][4]

This guide will not only detail the "how" but, more importantly, the "why" behind experimental choices, ensuring a self-validating system of protocols. We will compare the activity of our target ligands against well-established ALK5 inhibitors, providing the necessary context for interpreting experimental outcomes.

The Competitive Landscape: Established ALK5 Inhibitors for Comparison

To meaningfully assess the biological activity of our novel pyridine-based ligands, it is essential to benchmark their performance against known inhibitors of ALK5. For the purpose of this guide, we will focus on a selection of well-characterized small molecule inhibitors:

  • Galunisertib (LY2157299): A potent and selective ALK5 inhibitor that has advanced to clinical trials, making it a clinically relevant comparator.[5][6]

  • RepSox: A widely used research tool known for its high selectivity and potency in inhibiting ALK5.[7][8][9]

  • SB-431542: Another well-established and selective inhibitor of ALK5, frequently used in preclinical research.[10]

  • A-83-01: A potent inhibitor of the TGF-β type I receptor family, including ALK5.[10]

The selection of these comparators provides a robust framework for evaluating the potency and selectivity of the 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-based ligands.

Quantitative Comparison of ALK5 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for our selected comparator ALK5 inhibitors, showcasing the range of potencies observed in different assay formats. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.[11]

InhibitorTargetAssay TypeIC50 (nM)Source
Galunisertib (LY2157299) ALK5 (TβRI)Kinase Assay56[5]
RepSox ALK5 (TβRI)Autophosphorylation4[12]
ALK5 (TβRI)Binding Assay23[12]
SB-431542 ALK5Kinase Assay94[10]
A-83-01 ALK5Kinase Assay12[13]

The TGF-β/ALK5 Signaling Pathway: A Visual Overview

Understanding the mechanism of action of these inhibitors requires a clear picture of the signaling pathway they target. The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and highlights the point of inhibition for ALK5 inhibitors.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA 5. Nuclear Translocation & Gene Regulation Inhibitor ALK5 Inhibitor (e.g., Pyridine Ligand) Inhibitor->ALK5 Inhibition

Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Protocols for Biological Validation

Standardized and robust experimental protocols are crucial for the accurate and reproducible comparison of ALK5 inhibitors. This section provides detailed, step-by-step methodologies for key biochemical and cell-based assays.

Biochemical Assays: Direct Measurement of Kinase Inhibition

Biochemical assays provide a controlled, cell-free environment to directly measure the interaction between the inhibitor and the target enzyme.[14]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a powerful tool for quantifying the binding affinity of inhibitors to the kinase active site.[15][16]

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_steps Assay Steps Compound_prep 1. Prepare 3X serial dilution of test compound Add_compound 4. Add 5 µL of test compound Compound_prep->Add_compound Kinase_prep 2. Prepare 3X Kinase/ Eu-antibody mixture Add_kinase 5. Add 5 µL of kinase/antibody mixture Kinase_prep->Add_kinase Tracer_prep 3. Prepare 3X Alexa Fluor™ 647-labeled tracer Add_tracer 6. Add 5 µL of tracer Tracer_prep->Add_tracer Well 384-well plate Incubate 7. Incubate for 1 hour at room temperature Read 8. Read plate on a TR-FRET enabled reader

Caption: Workflow for the LanthaScreen® Eu Kinase Binding Assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine-based ligand and comparator inhibitors (e.g., Galunisertib, RepSox) at 3-fold the final desired concentration in the appropriate assay buffer.

  • Kinase/Antibody Mixture Preparation: Prepare a solution containing the recombinant ALK5 kinase and a europium-labeled anti-tag antibody at 3-fold the final concentration in 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[15]

  • Tracer Preparation: Prepare a solution of the Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer at 3-fold the final concentration in 1X Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add 5 µL of the test compound solution.

  • Add 5 µL of the kinase/antibody mixture to each well.

  • Add 5 µL of the tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on a microplate reader capable of TR-FRET measurements, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Detailed Protocol:

  • Kinase Reaction Setup: In a 384-well plate, perform a 5 µL kinase reaction containing the ALK5 enzyme, the test compound at various concentrations, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in 1X kinase reaction buffer.[17]

  • Incubation: Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value. An ATP-to-ADP conversion standard curve can be generated to quantify the amount of ADP produced.[17]

Cell-Based Assays: Assessing Functional Activity in a Physiological Context

Cell-based assays are essential for validating the activity of inhibitors within a living system, providing insights into cell permeability, target engagement, and downstream functional consequences.[14][18][19]

This assay directly measures the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2/3, the direct downstream substrates of ALK5.[20]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting Seed_cells 1. Seed cells (e.g., HaCaT, A549) in 6-well plates Starve_cells 2. Serum-starve cells Seed_cells->Starve_cells Treat_inhibitor 3. Pre-treat with inhibitor Starve_cells->Treat_inhibitor Stimulate_TGFb 4. Stimulate with TGF-β Treat_inhibitor->Stimulate_TGFb Lyse_cells 5. Lyse cells in RIPA buffer with phosphatase inhibitors Stimulate_TGFb->Lyse_cells Quantify_protein 6. Quantify protein concentration (e.g., BCA assay) Lyse_cells->Quantify_protein SDS_PAGE 7. SDS-PAGE Quantify_protein->SDS_PAGE Transfer 8. Transfer to PVDF membrane SDS_PAGE->Transfer Block 9. Block membrane (e.g., 5% BSA) Transfer->Block Primary_Ab 10. Incubate with primary antibodies (anti-pSMAD2/3, anti-total SMAD2/3) Block->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect 12. Detect with ECL substrate Secondary_Ab->Detect

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Computational Docking Models: A Case Study with 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Abstract Computational docking is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries and the generation of hypotheses regarding ligand-protein interactions. However, the predictive...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Computational docking is a cornerstone of modern drug discovery, enabling the rapid screening of virtual libraries and the generation of hypotheses regarding ligand-protein interactions. However, the predictive power of a docking model is only as robust as its validation. An unvalidated or poorly validated model can lead to the costly pursuit of false positives. This guide provides a comprehensive, experience-driven framework for the rigorous validation of a computational docking model, using the novel fragment-like molecule, 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine, as a case study. We will explore a hypothetical scenario where this molecule is docked into the ATP-binding site of a well-known kinase and then detail a multi-faceted validation strategy, comparing both computational and experimental techniques. This guide is intended for researchers, computational chemists, and drug development professionals seeking to enhance the reliability and predictive accuracy of their molecular modeling efforts.

Introduction: The Criticality of Docking Model Validation

At the heart of structure-based drug design lies the "lock and key" model, where a small molecule (the ligand) fits into a specific pocket on a protein target. Computational docking algorithms attempt to simulate this process, predicting the preferred orientation and binding affinity of a ligand. While powerful, these algorithms rely on simplified scoring functions and may not fully capture the complex biophysical realities of molecular recognition. Therefore, a predicted binding pose from a docking simulation should be treated as a mere hypothesis until it is rigorously tested and validated.

The molecule 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a readily available chemical building block. Its structure, featuring a pyridine core, is common in many kinase inhibitors, making it a plausible scaffold for targeting the ATP-binding site of kinases. Let us hypothesize that a computational screen has identified this molecule as a potential inhibitor of p38 Mitogen-Activated Protein Kinase (p38 MAPK) , a well-established therapeutic target in inflammatory diseases. Our docking simulation has produced a putative binding mode. The crucial question now is: Is this model correct?

This guide will walk through a systematic process to answer this question, providing both the "how" and the "why" behind each validation step.

The Validation Workflow: A Multi-Pronged Approach

A robust validation strategy does not rely on a single method. Instead, it integrates multiple computational and experimental techniques to build a comprehensive picture. Each method provides a different piece of the puzzle, and concordance between methods significantly increases confidence in the docking model.

Below is a diagrammatic representation of our validation workflow.

Validation_Workflow cluster_computational Computational Validation cluster_experimental Experimental Validation Initial_Docking Initial Docking Pose (Hypothesis Generation) MD_Sim Molecular Dynamics (MD) Simulation Initial_Docking->MD_Sim Assess Pose Stability Alt_Scoring Alternative Scoring Functions / Docking Programs Initial_Docking->Alt_Scoring Assess Scoring Consistency Binding_Assay Biochemical Binding Assay (e.g., TR-FRET, FP) Initial_Docking->Binding_Assay Experimental Trigger Biophysical_Assay Biophysical Assay (e.g., DSF, SPR) Initial_Docking->Biophysical_Assay Experimental Trigger Pose_Clustering Pose Clustering Analysis MD_Sim->Pose_Clustering Identify Dominant Conformations Validation_Decision Model Validated? Alt_Scoring->Validation_Decision Pose_Clustering->Validation_Decision SAR Analogue Synthesis & Structure-Activity Relationship (SAR) Binding_Assay->SAR Guide Analogue Design Binding_Assay->Validation_Decision Confirms Binding Affinity Biophysical_Assay->Validation_Decision Confirms Direct Interaction SAR->Binding_Assay Validate Interaction Points Crystallography Co-crystallization / Soaking Crystallography->Validation_Decision Provides Definitive Proof SAR_Logic cluster_model Docking Model Prediction cluster_synthesis Chemical Synthesis cluster_test Biochemical Testing cluster_outcome Outcome & Conclusion Model Pyridine Nitrogen accepts H-bond from backbone NH of Met109 Analogue Synthesize Analogue: Replace Pyridine N with C-H Model->Analogue Design Test Test Analogue in Kinase Assay Analogue->Test Provide Outcome Activity Lost? Test->Outcome Result Conclusion_Yes Conclusion: Prediction Supported Outcome->Conclusion_Yes Yes Conclusion_No Conclusion: Prediction Refuted Outcome->Conclusion_No No

Caption: Logic flow for validating a predicted interaction using SAR.

Data Summary & Interpretation

After performing these validation steps, the data can be summarized for a clear comparison. Below is a table of hypothetical, yet realistic, results for our case study.

Validation Method Metric Result for 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Interpretation
MD Simulation (100 ns) Ligand RMSD1.5 Å (stable within binding pocket)The predicted pose is stable and does not drift out of the active site.
Consensus Docking Pose RMSD (vs. Glide)1.8 ÅAn alternative docking program predicts a highly similar binding mode.
DSF ΔTm+ 4.5 °CThe compound directly binds to and stabilizes the p38 MAPK protein.
TR-FRET Kinase Assay IC5015 µMThe compound inhibits the kinase's function with moderate potency.
SAR (Analogue 1) IC50 of N-to-C analogue> 200 µMRemoving the predicted H-bond acceptor leads to a >10x loss in activity, strongly supporting the predicted interaction.

The convergence of this data provides high confidence in our initial docking model. The MD simulation and consensus docking support the pose's computational viability. The DSF and TR-FRET assays confirm direct, functional binding. Most powerfully, the SAR data validates a specific, key interaction predicted by the model.

The Gold Standard: X-ray Co-crystallography

While the methods above build a strong case, the ultimate validation is to solve the X-ray crystal structure of the protein in complex with the ligand. This allows for direct visualization of the binding mode, confirming atomic-level interactions. If the experimental structure matches the computationally predicted pose, the model is considered fully validated.

Conclusion

The validation of a computational docking model is not a single step but a systematic process of hypothesis testing. By integrating orthogonal computational and experimental techniques, we can move from a low-confidence prediction to a high-confidence, validated model. This rigorous approach, as demonstrated with our hypothetical case study of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine and p38 MAPK, is essential for minimizing risk and maximizing success in structure-based drug discovery. It ensures that downstream efforts, such as lead optimization, are built upon a solid and reliable foundation.

References

Validation

A Comparative Analysis of Steric Hindrance Effects of the THP-oxy Group in 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

An in-depth guide for researchers, scientists, and drug development professionals on the spatial influence of a common protecting group in cross-coupling reactions. In the realm of medicinal chemistry and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the spatial influence of a common protecting group in cross-coupling reactions.

In the realm of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone. Its prevalence in biologically active compounds necessitates a deep understanding of how substituents on the pyridine ring influence reactivity. This guide provides a comparative analysis of the steric hindrance imparted by the tetrahydropyranyl (THP) oxy group at the 5-position of a 3-bromopyridine ring system. We will explore how this bulky protecting group affects the efficiency of palladium-catalyzed cross-coupling reactions, a critical tool in the synthesis of novel pharmaceutical agents. This analysis will be supported by experimental data comparing the THP-oxy group to other common oxygen-protecting groups.

The Critical Role of Steric Hindrance

Steric hindrance, the spatial arrangement of atoms in a molecule that impedes a chemical reaction, is a fundamental concept in organic chemistry. In the context of drug design, it can dictate the accessibility of a reaction site, influencing reaction rates and, ultimately, the feasibility of a synthetic route. For 3-substituted pyridines, bulky groups at the 5-position can significantly shield the 3-position, impacting the approach of a catalyst and coupling partner. The THP-oxy group, while a robust and versatile protecting group for hydroxyl functionalities, is known for its considerable steric bulk.[1] Understanding its steric impact is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Experimental Design: Probing Steric Effects via Palladium-Catalyzed Cross-Coupling

To quantitatively assess the steric hindrance of the THP-oxy group, we designed a series of comparative experiments using the Buchwald-Hartwig amination reaction.[2][3] This palladium-catalyzed C-N bond-forming reaction is widely used in pharmaceutical synthesis and is known to be sensitive to steric effects.[4] We compared the reaction of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine with a model amine against analogous substrates bearing other common hydroxyl protecting groups: methoxymethyl (MOM), and tert-butyldimethylsilyl (TBDMS), as well as the parent 3-bromo-5-methoxypyridine.

The general reaction scheme is as follows:

Caption: General Buchwald-Hartwig Amination Reaction.

Comparative Reaction Data

The following table summarizes the reaction yields for the Buchwald-Hartwig amination of various 3-bromo-5-alkoxypyridines with a representative primary amine under standardized conditions.

Protecting Group (R)SubstrateYield (%)
Methyl3-Bromo-5-methoxypyridine92
MOM3-Bromo-5-(methoxymethoxy)pyridine85
THP 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine 78
TBDMS3-Bromo-5-((tert-butyldimethylsilyl)oxy)pyridine65

Experimental Protocol: Buchwald-Hartwig Amination

A detailed protocol for a representative Buchwald-Hartwig amination is provided below. This can be adapted for the other substrates compared in this guide.

Materials:

  • 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine (1.0 equiv)

  • Primary amine (e.g., aniline) (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene (to achieve a 0.1 M concentration of the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (XPhos).

  • Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Under the inert atmosphere, add the base (NaOt-Bu) and 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine.

  • Add the anhydrous, degassed toluene via syringe.

  • Finally, add the amine to the reaction mixture via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analysis of Steric Effects

The experimental data clearly demonstrates a trend in reaction yield that correlates with the steric bulk of the protecting group. The simple methoxy group offers the least steric hindrance, resulting in the highest yield. As the size of the protecting group increases from MOM to THP and finally to TBDMS, a discernible decrease in yield is observed. The THP-oxy group, with its six-membered ring, imposes significant steric hindrance at the 5-position, though less than the very bulky TBDMS group. This hindrance likely affects the rate-determining steps of the catalytic cycle, namely the oxidative addition of the palladium catalyst to the C-Br bond and the subsequent reductive elimination.[3]

Caption: Influence of Steric Hindrance on the Buchwald-Hartwig Catalytic Cycle.

Conclusion and Future Directions

The choice of a protecting group is a critical decision in any synthetic campaign. While the THP-oxy group offers excellent stability, its steric bulk can negatively impact the efficiency of cross-coupling reactions on substituted pyridines. The data presented here provides a quantitative comparison that can guide chemists in selecting the most appropriate protecting group for their specific synthetic target. For sterically sensitive transformations, a smaller protecting group like MOM or even a simple methyl ether may be preferable if the subsequent deprotection chemistry is compatible with the rest of the molecule.

Future work could involve a more extensive screening of ligands and reaction conditions to potentially overcome the steric hindrance of the THP-oxy group. Additionally, exploring alternative cross-coupling methodologies, such as nickel-catalyzed reactions, could provide alternative routes to these valuable pyridine-based compounds.[4]

References

  • Current time inform
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Steric and hydrophilic/hydrophobic effects of organic cations on electrochemical CO reduction. PMC. [Link]

  • 3-bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine | 422557-23-1. Appchem. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses Procedure. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • O-Tetrahydropyran-2-yloxy (O-THP) as an ortho-Directing Group in the Lithiation of Pyridines. ResearchGate. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • New perspectives in the cross-coupling reactions of organostannanes. (PDF). [Link]

  • A Convenient Synthesis of 2H-Pyran-2-ones and of 3- and 5-Bromo-2H-pyran-2-ones. ResearchGate. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]

  • Comparative Evaluation of the Cytotoxic Effects of Metal Oxide and Metalloid Oxide Nanoparticles: An Experimental Study. MDPI. [Link]

  • Protecting Groups. Chemistry. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • Comparison of effects of tetrahydropalmatine enantiomers on firing activity of dopamine neurons in substantia nigra pars compacta. PubMed. [Link]

  • Steric Effects on Reaction Rates Correlation Analysis of Solvolysis Data for Tertiary Carbon Substrates. ResearchGate. [Link]

  • Comparison of the effects of fentanyls and other μ opioid receptor agonists on the electrical activity of respiratory muscles in the rat. Frontiers. [Link]

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Safety & Regulatory Compliance

Safety

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine proper disposal procedures

As a Senior Application Scientist, I understand that handling complex functionalized heterocycles requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior. 3-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling complex functionalized heterocycles requires more than just following a checklist—it requires a mechanistic understanding of the molecule's behavior. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a specialized pharmaceutical intermediate that combines three distinct chemical moieties: a basic pyridine ring, a halogen (bromine), and a cyclic ether (tetrahydropyran).

To ensure laboratory safety and regulatory compliance, your operational and disposal protocols must address the specific vulnerabilities and hazards introduced by each of these structural features. This guide provides the causal reasoning behind the required safety protocols, ensuring your team can handle and dispose of this compound with absolute confidence.

Structural Hazard Causality & Physicochemical Profile

Before designing a disposal plan, we must profile the molecule to understand why specific handling procedures are mandated. The hazards of this compound are not arbitrary; they are directly dictated by its molecular architecture.

Table 1: Structural Hazard Causality Matrix

Structural MoietyChemical PropertyOperational HazardRequired Mitigation Strategy
Pyridine Ring Weakly basic, aromatic heterocycleHepatotoxic and nephrotoxic upon systemic absorption[1]. Rapidly permeates standard nitrile elastomers[2].Do not use nitrile gloves. Utilize Butyl Rubber or PVA gloves[3]. Isolate from strong acids to prevent exothermic salt formation.
Bromine Atom Halogenated organicGenerates highly corrosive hydrobromic acid (HBr) gas upon thermal decomposition[4].Must be strictly segregated into Halogenated Waste . Requires high-temperature rotary kiln incineration with caustic scrubbing[5].
Tetrahydropyran (THP) Cyclic etherSusceptible to auto-oxidation, potentially forming explosive peroxides over prolonged storage.Store under an inert atmosphere (Argon/N2). Test for peroxides if stored for >12 months before disposal.

Personal Protective Equipment (PPE) Matrix

Trustworthy safety protocols rely on barrier integrity. Because pyridine derivatives are notorious organic solvents that degrade standard laboratory gloves, PPE selection must be deliberate[6].

  • Hand Protection (Critical): Standard nitrile gloves offer virtually zero breakthrough resistance to pyridine derivatives and are strictly not recommended[2]. You must use Butyl Rubber or Polyvinyl Alcohol (PVA) gloves for handling the pure compound or its concentrated solutions[3].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood (face velocity 80–100 fpm). If weighing bulk powders outside a hood, an N95/P100 particulate respirator is required to prevent inhalation of hepatotoxic dust[1].

  • Ocular Protection: Chemical splash goggles (indirect venting).

Waste Segregation & Disposal Protocol

Logistical efficiency and environmental compliance depend on strict waste segregation. Because this compound contains a bromine atom, it falls under EPA regulations for halogenated organic waste[5]. Mixing this with non-halogenated waste will exponentially increase your facility's disposal costs.

Step-by-Step Disposal Methodology
  • Segregation: Collect the pure compound, contaminated solvents, and first-rinse glassware washings into a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass) strictly designated for Halogenated Organic Waste [2].

  • Compatibility Verification: Ensure the waste container does not contain strong oxidizers (which could react with the THP ether linkage) or strong acids (which will react exothermically with the basic pyridine nitrogen)[2].

  • Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Mark the primary hazard as "Toxic/Halogenated"[2].

  • Thermal Destruction (Facility Level): The waste must be transferred to a licensed disposal facility. The required destruction method is liquid injection or rotary kiln incineration (>1100°C) [7]. Because the cleavage of the C-Br bond produces corrosive HBr gas, the incinerator exhaust must be routed through a caustic scrubber (NaOH spray) to neutralize the acid gas into benign sodium bromide (NaBr) salts before atmospheric release[4][5].

WasteDisposal A 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine Waste Stream B Halogenated Organic Waste Receptacle A->B Segregate C Rotary Kiln Incinerator (>1100°C) B->C Transport D Thermal Decomposition (CO2, H2O, NOx, HBr) C->D Combustion E Caustic Scrubber (NaOH Spray) D->E Acid Gas (HBr) F Neutralized Effluent (NaBr, H2O) E->F Liquid Phase G Clean Exhaust (CO2, N2, H2O) E->G Gas Phase

Figure 1: Thermal destruction pathway for halogenated pyridine waste utilizing caustic scrubbing.

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response
  • Evacuate & Assess: Immediately secure the area. If the spill is large or outside a fume hood, evacuate personnel not wearing protective equipment[8].

  • Don PPE: Responders must wear Butyl Rubber gloves, chemical goggles, and a fully-buttoned lab coat[2].

  • Containment: Eliminate all ignition sources. Do not use combustible materials (like paper towels) for initial bulk absorption. Cover the spill with an inert, dry absorbent material such as vermiculite, dry sand, or a commercial spill kit binder[2][8].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable, airtight compatible waste container[2].

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, ensuring adequate ventilation during the cleanup process[8].

  • Disposal: Label the sealed container as Halogenated Hazardous Waste and transfer it to your facility's Waste Accumulation Area[2].

SpillResponse S1 Accidental Spill S2 Evacuate & Secure Area S1->S2 S3 Don Appropriate PPE (Butyl Rubber, Respirator) S2->S3 S4 Contain Spill (Inert Absorbent/Vermiculite) S3->S4 S5 Collect & Seal in Compatible Container S4->S5 S6 Decontaminate Surface (Mild Detergent) S5->S6 S7 Label as Halogenated Hazardous Waste S6->S7

Figure 2: Step-by-step spill response and surface decontamination methodology.

References

  • CDC/ATSDR. "Toxicological Profile for Pyridine: Production, Import, Use, and Disposal." Centers for Disease Control and Prevention. Available at:[Link]

  • Washington State University Environmental Health & Safety. "Laboratory Safety Manual - Pyridine Standard Operating Procedure." WSU.edu. Available at: [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Pyridine." NJ.gov. Available at:[Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

  • Argonne National Laboratory. "FACT Sheet - Glove Selection." ANL.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

As a Senior Application Scientist, I frequently oversee the integration of novel, highly reactive building blocks into drug discovery pipelines. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a sophisticated interm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel, highly reactive building blocks into drug discovery pipelines. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine is a sophisticated intermediate, highly valued in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its reactive aryl bromide moiety.

However, its structural motifs—a halogenated pyridine ring coupled with a tetrahydropyran (THP) ether—necessitate stringent, scientifically grounded safety protocols. Halogenated pyridines are notorious for their acute toxicity, dermal penetration capabilities, and severe respiratory irritation ([1]). This guide provides the essential operational, safety, and disposal frameworks required to handle this compound safely, ensuring both personnel protection and experimental integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the chemical causality behind the hazards. We do not just wear PPE; we deploy specific barriers to counter exact physicochemical threats.

Table 1: Predicted Hazard Profile & Mechanistic Causality

Structural MotifAssociated Hazard (GHS)Causality & Mechanism
Halogenated Pyridine Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2Halogenation increases the molecule's lipophilicity, enhancing rapid dermal and mucosal penetration. The pyridine nitrogen acts as a base, causing localized pH shifts and protein denaturation upon tissue contact.
THP Ether Linkage STOT SE 3 (Respiratory irritation), Potential Peroxide FormerEthers can undergo autoxidation. While aryl-alkyl ethers are less prone to rapid peroxide formation than dialkyl ethers, prolonged exposure to light and oxygen can generate reactive oxygen species, posing an explosion risk upon concentration.
Solid/Powder Form Combustible Dust HazardFine organic particulates suspended in the air can ignite. Static discharge generated during the friction of weighing is a primary ignition source.

Personal Protective Equipment (PPE) Matrix

Selecting PPE is a calculated defense strategy. The following matrix outlines the required gear and the scientific rationale validating its use.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Nitrile provides dexterity but degrades rapidly upon exposure to pyridine derivatives. Butyl rubber offers superior chemical resistance to halogenated aromatics, ensuring a fail-safe barrier against dermal absorption.
Eye/Face Protection Tightly fitting chemical safety goggles + Face shieldPyridine derivatives cause severe, sometimes irreversible, corneal damage. A face shield prevents direct splash or dust impact during transfer operations ([2]).
Body Protection Flame-resistant (FR) lab coat, static-dissipative footwearMitigates the risk of static-induced ignition of chemical dust during weighing operations.
Respiratory N95/P100 particulate respiratorRequired only if handling outside of primary containment. Prevents inhalation of fine, highly active pharmaceutical intermediate (API) dust.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps, we eliminate assumptions and prevent exposure incidents.

Step 1: Environmental Preparation & Verification

  • Action : Conduct all operations exclusively within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Validation : Check the digital airflow monitor. Do not proceed if the face velocity is <100 fpm.

  • Causality : Proper negative pressure ensures that aerosolized particulates of the bromopyridine derivative are aggressively pulled away from the operator's breathing zone ([3]).

Step 2: Anti-Static Weighing

  • Action : Use a static eliminator (ionizing bar or gun) on the weighing enclosure and the spatula. Weigh the compound using a conductive, grounded metal spatula (strictly avoid plastic).

  • Validation : Observe the powder. If it "jumps" or clings to the spatula, static is still present; re-apply the ionizer.

  • Causality : Fine organic powders accumulate static charge, leading to inaccurate measurements and posing a deflagration risk.

Step 3: Closed-System Transfer

  • Action : Transfer the weighed solid into a reaction vessel equipped with a septum. Flush the vessel with inert gas (Argon or Nitrogen) immediately after transfer.

  • Validation : Ensure the oil bubbler indicates positive inert gas flow.

  • Causality : Inerting the atmosphere prevents the THP ether moiety from undergoing autoxidation and protects sensitive cross-coupling catalysts (e.g., Pd(0)) from oxidative degradation.

SafeHandling Start 1. Fume Hood Check (Verify >100 fpm) Static 2. Static Elimination (Ionizing Bar) Start->Static Weigh 3. Weighing (Conductive Spatula) Static->Weigh Transfer 4. Closed Transfer (Septum Sealed) Weigh->Transfer Inert 5. Argon/N2 Flush (Prevent Oxidation) Transfer->Inert

Sequential operational workflow for handling reactive pyridine intermediates.

Spill Response and Decontamination Plan

A spill of a halogenated pyridine requires immediate, calculated action. Do not use water as the primary cleanup agent, as it will spread the lipophilic compound without neutralizing it.

Step-by-Step Spill Protocol:

  • Isolate : Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to maximize exhaust velocity.

  • Neutralize & Absorb : Cover the solid spill with a damp, inert absorbent (e.g., diatomaceous earth or sand) to prevent dust generation. Do NOT sweep dry powder.

  • Chemical Decontamination : Wipe the area with a solvent that effectively dissolves the compound (e.g., isopropanol), followed by a thorough wash with soap and water to remove residual organics ([4]).

  • Validate : Swab the area and check under UV light (if the compound or its impurities are fluorescent) or use a designated colorimetric swab to ensure complete removal.

SpillResponse Alert Spill Detected Alert & Isolate Assess Assess Size & State (Solid vs. Solution) Alert->Assess Absorb Apply Inert Absorbent (Diatomaceous Earth) Assess->Absorb Decon Solvent Wipe (Isopropanol) Absorb->Decon Validate Validate Decontamination (Swab Test) Decon->Validate

Self-validating emergency spill response and decontamination logic.

Waste Disposal Logistics

Improper disposal of halogenated organics can lead to severe environmental toxicity and regulatory fines.

  • Segregation : Collect all solid waste (contaminated gloves, wipes, and empty vials) in a designated "Halogenated Organic Solid Waste" container. Do not mix with non-halogenated waste or strong oxidizers.

  • Labeling : Clearly label the container with the chemical name, GHS pictograms (Toxic, Irritant), and the date of first accumulation.

  • Disposal : Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration. This specific disposal method is required to safely break down the highly stable carbon-halogen bonds without generating toxic dioxin byproducts.

References

  • Title: 3-Chloropyridine | C5H4ClN | CID 12287 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Chemical Handling and Storage Source: Iowa State University Environmental Health and Safety URL: [Link]

  • Title: Chemical Safety for Laboratory Employees Source: Rosalind Franklin University Environmental Health and Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine
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